molecular formula C10H12N2O B6254391 1-nitroso-2-phenylpyrrolidine CAS No. 3237-85-2

1-nitroso-2-phenylpyrrolidine

Cat. No.: B6254391
CAS No.: 3237-85-2
M. Wt: 176.21 g/mol
InChI Key: HFXOBJNNUVQCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitroso-2-phenylpyrrolidine is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the class of N-nitrosamines, which are characterized by a nitroso functional group attached to a nitrogen atom. This structure is of significant interest in research due to its potential as a versatile synthetic building block and a subject of toxicological studies. The pyrrolidine scaffold is a common feature in medicinal chemistry, valued for its three-dimensional, sp3-hybridized structure which can increase solubility and improve the pharmacokinetic profile of drug candidates . The incorporation of a nitroso group can impart unique reactivity and biological activity. Nitroso compounds can act as nitric oxide (NO) mimetics or prodrugs under specific conditions, making them relevant for investigating NO-related signaling pathways, which regulate processes like vascular tone and neurotransmission . Furthermore, N-nitroso pyrrolidine derivatives are studied for their genotoxic and mutagenic properties . Research on related compounds, such as N-nitrosopyrrolidine (NPYR), has shown that they can be metabolically activated to form genotoxic intermediates that form DNA adducts, leading to micronucleus formation in vitro and in vivo . This makes 1-nitroso-2-phenylpyrrolidine a valuable compound for use in biochemical and genetic toxicology research, aiding in the understanding of nitrosamine bioactivation and the assessment of carcinogenic risk. This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3237-85-2

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-nitroso-2-phenylpyrrolidine

InChI

InChI=1S/C10H12N2O/c13-11-12-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

HFXOBJNNUVQCAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)N=O)C2=CC=CC=C2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Thermal Stability and Degradation of 1-Nitroso-2-phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitroso-2-phenylpyrrolidine, a member of the N-nitrosamine class of compounds, is of significant interest to the pharmaceutical and chemical industries due to its potential as a genotoxic impurity. Understanding the thermal stability and degradation pathways of this molecule is paramount for ensuring the safety and quality of drug substances and products, as well as for the safe handling and storage of the compound itself. This technical guide provides a comprehensive overview of the factors influencing the stability of 1-nitroso-2-phenylpyrrolidine, its potential degradation mechanisms, and the analytical methodologies required for its characterization. Drawing upon data from analogous N-nitrosamines, this guide offers insights into the anticipated behavior of 1-nitroso-2-phenylpyrrolidine under various stress conditions and outlines best practices for its management.

Introduction: The Significance of N-Nitrosamine Impurities

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. Many N-nitrosamines are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC).[1] Their unintended presence in pharmaceuticals, food, and consumer products has become a major focus for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA). The FDA has issued stringent guidance for the control of nitrosamine impurities in human drugs, emphasizing the need for risk assessments and the development of sensitive analytical methods for their detection and quantification.[2][3]

This guide will delve into the critical aspects of the thermal stability and degradation of 1-nitroso-2-phenylpyrrolidine, providing a framework for researchers and drug development professionals to understand and mitigate the risks associated with this compound.

Physicochemical Properties and General Stability

While specific experimental data for 1-nitroso-2-phenylpyrrolidine is limited, its properties can be inferred from related N-nitrosamines. N-nitrosopyrrolidine is a yellow, oily liquid at room temperature and is miscible with water and organic solvents.[3] The introduction of a phenyl group is likely to increase the lipophilicity and boiling point of the molecule.

N-nitrosamines, as a class, exhibit variable stability. N-nitrosopyrrolidine is reported to be stable for over 14 days in neutral or alkaline aqueous solutions when protected from light.[3] However, its stability decreases in acidic conditions.[3] Light, particularly UV radiation, is also a significant factor in the degradation of N-nitrosamines.[3]

Factors Influencing the Degradation of 1-Nitroso-2-phenylpyrrolidine

The degradation of 1-nitroso-2-phenylpyrrolidine can be initiated by several factors, including heat, light, pH, and the presence of oxidizing agents.

Thermal Stability and Degradation

The thermal stability of N-nitrosamines is a critical parameter, particularly in the context of pharmaceutical manufacturing and analysis. High temperatures can lead to the decomposition of these compounds, potentially forming other hazardous substances.

While specific TGA/DSC data for 1-nitroso-2-phenylpyrrolidine is not available in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, the thermal decomposition of 1-nitroso-2-naphthol, an aromatic N-nitroso compound, begins in the range of 129-156°C, with the onset temperature being dependent on the heating rate.[4][5] The decomposition of another aromatic nitrosamine, N-nitroso-pendimethalin, has been observed to be significant at temperatures of 160°C and above, with rapid degradation occurring at 180°C. This suggests that the presence of an aromatic ring does not inherently guarantee high thermal stability.

The primary thermal degradation pathway for N-nitrosamines is the homolytic cleavage of the N-N bond, which is the weakest bond in the molecule. This cleavage generates an amino radical and a nitric oxide radical.

Caption: Proposed thermal degradation pathway of 1-nitroso-2-phenylpyrrolidine.

The resulting radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Based on studies of similar compounds, these products could include 2-phenylpyrrolidine, imines, and various carbonyl compounds.[4][5]

Table 1: Thermal Decomposition Data of Analogous N-Nitroso Compounds

Compound Decomposition Onset (°C) Activation Energy (kJ/mol) Key Decomposition Products Reference
1-Nitroso-2-naphthol 129.01 - 155.69 83.323 Aliphatic nitro compounds, carbonyl compounds, amines [4][5]
N-Nitrosopiperazine - 94 - [6]

| N-Nitroso-pendimethalin| >120 (significant at 160) | - | - |[4] |

Photolytic Degradation

N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation.[3] Photodegradation typically proceeds via the cleavage of the N-N bond, similar to thermal degradation. The energy from UV light can excite the N-nitroso chromophore, leading to the formation of radical species and subsequent degradation products. The specific products of photodegradation can vary depending on the solvent and the presence of other reactive species. For N-nitrosopyrrolidine, UV irradiation in an ozone-rich environment leads to the formation of nitrate as a major product.[7][8]

Influence of pH: Acidic and Basic Degradation

The stability of 1-nitroso-2-phenylpyrrolidine is expected to be highly dependent on the pH of its environment.

  • Acidic Conditions: In acidic solutions, N-nitrosamines can undergo denitrosation, which is the removal of the nitroso group. This reaction is catalyzed by acid and results in the formation of the parent amine (2-phenylpyrrolidine) and a nitrosating agent.[9][10] The mechanism involves the protonation of the nitroso-oxygen, making the N-N bond more susceptible to cleavage.

  • Basic Conditions: Under basic conditions, the degradation of some N-nitrosamines can proceed via hydrolysis of an adjacent carbonyl group, as seen with N-nitroso-2-pyrrolidone.[11] While 1-nitroso-2-phenylpyrrolidine lacks this carbonyl group, strong basic conditions could potentially promote other degradation pathways.

pH_Degradation cluster_main cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Compound 1-Nitroso-2-phenylpyrrolidine Denitrosation Denitrosation Compound->Denitrosation Potential_Degradation Potential Degradation Pathways Compound->Potential_Degradation Products_Acid 2-Phenylpyrrolidine + Nitrosating Agent Denitrosation->Products_Acid Products_Base Various Degradation Products Potential_Degradation->Products_Base Degradation_Pathways cluster_thermal Thermal Stress cluster_photo Photolytic Stress (UV) cluster_acid Acidic Conditions cluster_oxidative Oxidative Stress Compound 1-Nitroso-2-phenylpyrrolidine Thermal_Products 2-Phenylpyrrolidinyl Radical + •NO 2-Phenylpyrrolidine, Imines, etc. Compound->Thermal_Products Heat Photo_Products Radical Species Oxidation Products (e.g., Nitrate) Compound->Photo_Products Light Acid_Products 2-Phenylpyrrolidine + Nitrosating Agent Compound->Acid_Products H+ Oxidative_Products Oxidized Pyrrolidine Ring, Nitrate Compound->Oxidative_Products [O]

Sources

An In-Depth Technical Guide to the Solubility of 1-Nitroso-2-phenylpyrrolidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-nitroso-2-phenylpyrrolidine, a critical parameter for its application in research, drug development, and chemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, predictive assessments based on its physicochemical properties, and detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of handling and utilizing this compound in various solvent systems.

Introduction to 1-Nitroso-2-phenylpyrrolidine and Its Scientific Relevance

1-Nitroso-2-phenylpyrrolidine is an organic compound featuring a pyrrolidine ring N-nitrosated at the 1-position and substituted with a phenyl group at the 2-position. The presence of the N-nitroso group categorizes it as a nitrosamine, a class of compounds of significant interest due to their biological activities and as potential impurities in pharmaceutical products. The phenyl substitution, in contrast to its simpler analogue N-nitrosopyrrolidine, introduces significant steric and electronic changes that profoundly influence its physicochemical properties, including solubility.

A thorough understanding of the solubility of 1-nitroso-2-phenylpyrrolidine is paramount for a range of applications:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which is essential for reaction kinetics and yield.

  • Purification: Techniques such as crystallization and chromatography, which are central to obtaining pure compounds, are highly dependent on differential solubility in various solvents.[1][2]

  • Analytical Chemistry: The preparation of standard solutions for quantification and characterization requires precise knowledge of solubility to ensure accuracy and reproducibility.

  • Drug Development and Toxicology: In a biological context, solubility in both aqueous and lipid environments can provide insights into a compound's potential absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of 1-nitroso-2-phenylpyrrolidine provides key insights into its expected solubility.

Key Structural Features Influencing Solubility:

  • Pyrrolidine Ring: A five-membered saturated heterocyclic amine.

  • N-Nitroso Group (-N=O): This functional group is polar and can act as a hydrogen bond acceptor.

  • Phenyl Group (-C6H5): A bulky, nonpolar, and hydrophobic substituent.

The interplay of these features suggests a molecule with moderate overall polarity. The presence of the phenyl group is expected to significantly decrease its solubility in polar solvents like water compared to its analogue, N-nitrosopyrrolidine, which is reported to be miscible with water.[3] Conversely, the hydrophobic nature of the phenyl ring should enhance its solubility in nonpolar and moderately polar organic solvents.

Predicted Solubility:

Based on computed properties for the closely related (S)-1-Nitroso-2-phenylpyrrolidine, the predicted octanol-water partition coefficient (XLogP3) is 2.2.[4] This value indicates a greater preference for a nonpolar environment (octanol) over a polar one (water), suggesting good solubility in many organic solvents and poor solubility in water.

A Practical Guide to the Experimental Determination of Solubility

In the absence of established quantitative data, an empirical determination of solubility is necessary. The following section provides a detailed, step-by-step protocol for the widely accepted shake-flask method, a robust technique for determining the equilibrium solubility of a compound in a given solvent.

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess 1-nitroso-2-phenylpyrrolidine prep_vial Combine in a sealed vial prep_solid->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 24-72 hours) prep_vial->agitation settling Allow undissolved solid to settle agitation->settling filtration Filter supernatant to remove solids settling->filtration dilution Dilute sample if necessary filtration->dilution analysis Quantify concentration (e.g., HPLC-UV, GC-MS) dilution->analysis result result analysis->result Calculate Solubility

Caption: Workflow for determining solubility using the shake-flask method.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of crystalline 1-nitroso-2-phenylpyrrolidine to a vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing, thus validating that equilibrium has been reached.

  • Sample Preparation and Analysis:

    • Once equilibrium is established, cease agitation and allow the vial to stand undisturbed for several hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Quantify the concentration of 1-nitroso-2-phenylpyrrolidine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). A pre-established calibration curve is essential for this step.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Selection of Organic Solvents for Solubility Screening

A systematic approach to solvent selection is recommended to map the solubility profile of 1-nitroso-2-phenylpyrrolidine across a range of polarities.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale for Selection
Nonpolar Hexane, TolueneTo assess solubility in hydrophobic environments, relevant for extraction and some chromatographic applications.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, AcetonitrileCommonly used in organic synthesis and chromatography; their varying polarities provide a good spectrum.
Polar Protic Ethanol, Methanol, IsopropanolImportant for understanding interactions with solvents capable of hydrogen bonding, relevant for many formulations.

Safety and Handling Considerations

As a nitrosamine, 1-nitroso-2-phenylpyrrolidine should be handled with care due to the potential health risks associated with this class of compounds.[5]

  • Engineering Controls: All handling of the solid and its solutions should be conducted in a well-ventilated fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[6]

  • Waste Disposal: Dispose of all waste containing the compound in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion and Future Directions

While specific, publicly available quantitative data on the solubility of 1-nitroso-2-phenylpyrrolidine in organic solvents is scarce, its molecular structure provides a strong basis for predicting its solubility behavior. The phenyl group imparts significant hydrophobicity, suggesting good solubility in a range of common organic solvents and poor solubility in water. For any application requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its empirical determination. Future research efforts should focus on generating and publishing quantitative solubility data for this compound in a variety of pharmaceutically and synthetically relevant solvents to create a valuable resource for the scientific community.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 8, 2024, from [Link]

  • 1-Nitroso-2-naphthol. Wikipedia. Retrieved February 8, 2024, from [Link]

  • N-Nitrosopyrrolidine | C4H8N2O | CID 13591. PubChem. Retrieved February 8, 2024, from [Link]

  • Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. ResearchGate. Retrieved February 8, 2024, from [Link]

  • (1-Nitroso-pyrrolidin-2-yl)-methanol | C5H10N2O2 | CID 45092519. PubChem. Retrieved February 8, 2024, from [Link]

  • Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos GmbH&Co.KG. Retrieved February 8, 2024, from [Link]

  • Solubility of Organic Compounds. Retrieved February 8, 2024, from [Link]

  • (S)-1-Nitroso-2-phenylpyrrolidine | C10H12N2O | CID 95562140. PubChem. Retrieved February 8, 2024, from [Link]

  • Safety data sheet - CPAChem. Retrieved February 8, 2024, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 8, 2024, from [Link]

  • The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 8, 2024, from [Link]

  • Chemical Properties of Pyrrolidine, 1-nitroso- (CAS 930-55-2). Cheméo. Retrieved February 8, 2024, from [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Retrieved February 8, 2024, from [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Showing Compound N-Nitroso-pyrrolidine (FDB008291). FooDB. Retrieved February 8, 2024, from [Link]

  • MATERIAL SAFETY DATA SHEETS N-NITROSO PYRROLIDINE (NPYRN). Cleanchem Laboratories. Retrieved February 8, 2024, from [Link]

Sources

A Technical Guide on the Carcinogenic Properties of N-Nitrosopyrrolidine (NPYR)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosopyrrolidine (NPYR) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in numerous animal species. The widespread presence of NPYR in various consumer products, including certain foods and tobacco smoke, and its potential formation in pharmaceutical products, necessitates a thorough understanding of its carcinogenic risk profile. This guide provides a detailed examination of the carcinogenic properties of NPYR, focusing on its mechanism of action, metabolic activation, and the methodologies used for its detection and risk assessment. We synthesize data from toxicological studies and regulatory evaluations to offer a comprehensive resource for professionals in research and drug development.

Introduction to N-Nitrosopyrrolidine

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. Their carcinogenic potential was first identified in the 1950s, and since then, numerous compounds in this class have been studied. N-nitrosopyrrolidine (NPYR) is a cyclic nitrosamine that has been detected in a variety of sources, including cured meats, bacon, cheese, and tobacco smoke. Its presence is typically a result of the reaction between secondary amines (like proline and putrescine) and a nitrosating agent (such as nitrite salts used as preservatives). In the pharmaceutical context, NPYR can form as an impurity when residual secondary amines in active pharmaceutical ingredients (APIs) or excipients react with nitrosating agents under specific pH and temperature conditions during manufacturing or storage.

The International Agency for Research on Cancer (IARC) has classified NPYR as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans" based on sufficient evidence in experimental animals. Similarly, the U.S. Environmental Protection Agency (EPA) has classified NPYR as a probable human carcinogen (Group B2). This classification underscores the importance of monitoring and controlling NPYR levels in consumer and pharmaceutical products.

Metabolic Activation: The Gateway to Carcinogenesis

NPYR, in its native state, is not the ultimate carcinogen. It requires metabolic activation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, to be converted into a reactive electrophilic species capable of damaging DNA.

The critical first step is the enzymatic hydroxylation at the α-carbon position (the carbon atom adjacent to the nitrogen of the pyrrolidine ring). This process is known as α-hydroxylation.

Mechanism Steps:

  • α-Hydroxylation: CYP enzymes, particularly CYP2A6 and CYP2E1, catalyze the hydroxylation of NPYR to form α-hydroxy-N-nitrosopyrrolidine. This intermediate is unstable.

  • Spontaneous Decomposition: The α-hydroxy-NPYR undergoes spontaneous ring-opening to form a reactive diazonium ion.

  • DNA Adduct Formation: This highly electrophilic diazonium ion can then react with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine, to form DNA adducts.

The formation of these DNA adducts, if not repaired by the cell's DNA repair machinery, can lead to miscoding during DNA replication. For example, an O6-alkylguanine adduct can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation. The accumulation of such mutations in critical proto-oncogenes or tumor suppressor genes is a key initiating event in chemical carcinogenesis.

Metabolic_Activation_of_NPYR cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Damage NPYR N-Nitrosopyrrolidine (NPYR) (Procarcinogen) ALPHA_OH α-Hydroxy-NPYR (Unstable Intermediate) NPYR->ALPHA_OH CYP2A6, CYP2E1 (α-hydroxylation) DIAZONIUM Diazonium Ion (Ultimate Carcinogen) ALPHA_OH->DIAZONIUM Spontaneous Ring Opening DNA Cellular DNA DIAZONIUM->DNA Alkylation ADDUCTS DNA Adducts (e.g., O6-alkylguanine) DIAZONIUM->ADDUCTS MUTATION Somatic Mutations ADDUCTS->MUTATION Failed DNA Repair & Replication Errors CANCER Cancer Initiation MUTATION->CANCER

Caption: Metabolic activation pathway of N-nitrosopyrrolidine (NPYR).

Evidence of Carcinogenicity

The carcinogenic potential of NPYR is well-documented through extensive in vivo animal studies. These studies form the primary basis for its classification as a probable human carcinogen.

Summary of Animal Carcinogenicity Data:

SpeciesRoute of AdministrationTarget Organ(s)Reference
RatDrinking WaterLiver (Hepatocellular Carcinomas), Esophagus
MouseDrinking WaterLiver, Lungs
HamsterSubcutaneous InjectionNasal Cavity, Trachea

As shown in the table, NPYR demonstrates carcinogenic activity across multiple species and routes of administration, inducing tumors primarily in the liver. The consistent induction of hepatocellular carcinomas in rats is a key finding supporting its potent carcinogenic effect.

Methodologies for NPYR Analysis and Assessment

To control the risks associated with NPYR, sensitive and specific methods for its detection and genotoxicity assessment are crucial.

Analytical Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the trace-level quantification of nitrosamines in complex matrices like pharmaceutical products. The method offers high selectivity and sensitivity.

Principle: The method involves chromatographic separation of NPYR from the sample matrix using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for NPYR is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference.

Step-by-Step Protocol Outline:

  • Sample Preparation:

    • Accurately weigh the sample (e.g., powdered tablets).

    • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane). An internal standard (e.g., isotopically labeled NPYR-d8) is added at this stage to correct for matrix effects and variations in instrument response.

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge the sample to pelletize insoluble excipients.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient is optimized to separate NPYR from other components.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.

    • MRM Transitions: Monitor at least two specific transitions for NPYR (e.g., m/z 101.1 -> 55.1 for the quantifier and m/z 101.1 -> 71.1 for the qualifier) and one for the internal standard (e.g., NPYR-d8, m/z 109.1 -> 60.1).

    • System Suitability: Before sample analysis, perform system suitability tests by injecting a known standard to verify sensitivity, peak shape, and retention time.

  • Quantification:

    • Generate a calibration curve using a series of known concentration standards.

    • Calculate the concentration of NPYR in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-). The assay measures the ability of the test chemical to induce reverse mutations, restoring the bacteria's ability to grow on a histidine-free medium.

Causality Behind Experimental Design: Since NPYR requires metabolic activation to become mutagenic, the assay must be performed both with and without an exogenous metabolic activation system. This is typically a liver fraction from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254), known as the S9 mix. A positive result in the presence of the S9 mix, but not in its absence, is a strong indicator that the chemical's metabolites are the mutagenic agents.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment (Two Arms) A Prepare Test Compound (NPYR) and Control Solutions D1 Arm 1: No Activation Mix NPYR + Bacteria A->D1 D2 Arm 2: With Activation Mix NPYR + Bacteria + S9 Mix A->D2 B Prepare Bacterial Strains (e.g., TA98, TA100) B->D1 B->D2 C Prepare S9 Metabolic Activation Mix C->D2 E Plate onto Histidine-Free Minimal Glucose Agar D1->E D2->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Data Analysis: Compare NPYR-treated plates to solvent control plates G->H

Caption: Experimental workflow for the bacterial reverse mutation (Ames) test.

Step-by-Step Protocol Outline:

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitution mutations).

  • Test Article Preparation: Prepare a dilution series of NPYR in a suitable solvent (e.g., DMSO or water).

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of the bacterial culture.

    • Add 0.1 mL of the NPYR dilution or a control substance (negative solvent control, positive control).

    • Add 0.5 mL of the S9 mix (for the activation arm) or a buffer (for the non-activation arm).

    • Pre-incubate the mixture for 20-30 minutes at 37°C.

    • Add 2.0 mL of top agar (containing a trace amount of histidine to allow for a few cell divisions) and vortex gently.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count. For NPYR, a positive result is expected in the presence of the S9 mix.

Conclusion and Future Directions

The evidence strongly indicates that N-nitrosopyrrolidine is a potent carcinogen in animal models, acting through a well-understood mechanism of metabolic activation to a DNA-reactive species. Its classification as a probable human carcinogen by major health organizations necessitates stringent control over its presence in pharmaceuticals, food, and other consumer products. The analytical and toxicological methods detailed in this guide provide a framework for the detection, assessment, and mitigation of risks associated with NPYR. Future research should continue to refine highly sensitive analytical methods, explore the role of genetic polymorphisms in CYP enzymes on individual susceptibility, and further investigate the dose-response relationship at low levels of exposure to improve human health risk assessments.

References

  • International Agency for Research on Cancer (IARC). (1978). N-Nitrosopyrrolidine. In Some N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17. Lyon, France. [Link]

  • U.S. Environmental Protection Agency (EPA). (1987). N-Nitrosopyrrolidine. Integrated Risk Information System (IRIS). [Link]

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. [Link]

  • Bellec, G., Dreano, Y., Menez, J. F., & Berthou, F. (1996). Cytochrome P450 metabolic activation of N-nitrosopyrrolidine and N-nitrosonornicotine. Carcinogenesis, 17(10), 2179-2185. [Link]

  • Chung, F. L., & Hecht, S. S. (1983). Formation of the cyclic 1,N2-glyoxal-deoxyguanosine adduct upon reaction of N-nitrosopyrrolidine with deoxyguanosine. Carcinogenesis, 4(8), 955-958. [Link]

An In-Depth Technical Guide to the Formation of N-Nitrosopyrrolidine from Precursors and Nitrite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosopyrrolidine (NPYR), a member of the carcinogenic N-nitrosamine class, poses a significant concern in both the food and pharmaceutical industries. Its formation from the reaction of secondary amines, primarily pyrrolidine and its precursors, with nitrosating agents like nitrite is a complex process influenced by a multitude of factors. This guide provides a comprehensive technical overview of the chemical pathways, kinetics, and critical parameters governing NPYR formation. It further details established experimental protocols for its in-vitro simulation and quantitative analysis, offering a robust framework for research and risk assessment in drug development and food science.

Introduction: The Significance of N-Nitrosopyrrolidine

N-nitrosamines are a class of genotoxic impurities that are considered probable human carcinogens.[1][2] Their presence in pharmaceuticals, even at trace levels, is a major safety concern, leading to regulatory scrutiny and product recalls.[1] NPYR is a volatile nitrosamine frequently detected in a variety of products, including cured meats, beer, and some pharmaceutical formulations.[3][4] Understanding the fundamental chemistry of its formation is paramount for developing effective mitigation strategies.

The core reaction involves the nitrosation of a secondary amine, in this case, pyrrolidine, by a nitrosating agent. The most common nitrosating agent in food and pharmaceutical manufacturing is derived from nitrite salts (e.g., sodium nitrite) under acidic conditions.[3]

Chemical Pathways of N-Nitrosopyrrolidine Formation

The formation of NPYR is not a single, straightforward reaction but rather a network of pathways involving various precursors and reaction conditions.

The Primary Precursor: Pyrrolidine

The most direct route to NPYR is the nitrosation of pyrrolidine. This reaction is highly dependent on pH, with acidic conditions favoring the formation of the active nitrosating species, nitrous anhydride (N₂O₃), from nitrous acid (HNO₂).[5]

Nitrite Nitrite (NO₂⁻) HNO2 Nitrous Acid (HNO₂) Nitrite->HNO2 Protonation H_ion H⁺ (Acidic pH) N2O3 Nitrous Anhydride (N₂O₃) HNO2->N2O3 Dimerization NPYR N-Nitrosopyrrolidine (NPYR) N2O3->NPYR Pyrrolidine Pyrrolidine Pyrrolidine->NPYR Nitrosation

Figure 1: Direct nitrosation of pyrrolidine to form NPYR.

The Proline Connection: A Major Precursor in Food and Biological Systems

Proline, a common amino acid, is a significant precursor to NPYR, particularly in food products subjected to high temperatures.[6][7] Two primary pathways are proposed for the conversion of proline to NPYR:

  • Nitrosation followed by Decarboxylation: Proline is first nitrosated to form N-nitrosoproline, which then undergoes thermal decarboxylation to yield NPYR.[6] This pathway is particularly relevant during the cooking of cured meats.[8]

  • Decarboxylation followed by Nitrosation: Proline is first decarboxylated to form pyrrolidine, which is then nitrosated to NPYR.[6]

cluster_path1 Pathway 1 cluster_path2 Pathway 2 Proline Proline Nitrosoproline N-Nitrosoproline Proline->Nitrosoproline Nitrosation Pyrrolidine Pyrrolidine Proline->Pyrrolidine Decarboxylation (Heat) NPYR N-Nitrosopyrrolidine (NPYR) Nitrosoproline->NPYR Decarboxylation (Heat) Pyrrolidine->NPYR Nitrosation Nitrite Nitrite Nitrite->Nitrosoproline Nitrite->NPYR Heat Heat (Δ) Heat->Pyrrolidine Heat->NPYR

Figure 2: Dual pathways for NPYR formation from proline.

Other Notable Precursors

Several other naturally occurring compounds can also serve as precursors to NPYR. These include:

  • Ornithine and Arginine: These amino acids can be converted to putrescine, which can then cyclize to form pyrrolidine.[9]

  • Putrescine, Spermidine, and Spermine: These polyamines can also lead to the formation of pyrrolidine and subsequently NPYR.[9]

  • Collagen: As a protein rich in proline, collagen can be a significant source of NPYR precursors, especially at elevated temperatures.[1]

Kinetics and Influencing Factors

The rate of NPYR formation is a critical parameter in assessing the risk of its presence. This rate is influenced by several key factors:

Effect of pH

The nitrosation of secondary amines is highly pH-dependent. The reaction rate is generally maximal in weakly acidic conditions (pH 2.5-3.5), where the concentration of the active nitrosating agent, N₂O₃, is highest.[5] At very low pH, the concentration of the unprotonated, reactive form of the amine decreases, slowing the reaction. Conversely, at higher pH, the formation of the nitrosating agent is limited.

Temperature Dependence

Elevated temperatures significantly accelerate the formation of NPYR.[3][7] This is due to two main effects:

  • Increased Reaction Rate: As with most chemical reactions, the rate of nitrosation increases with temperature.

  • Enhanced Precursor Formation: High temperatures promote the decarboxylation of proline to pyrrolidine, a key step in one of the primary formation pathways.[6][10] Studies have shown that NPYR formation from proline is significantly influenced by temperatures at or above 200°C.[7]

Catalysts and Inhibitors

The formation of NPYR can be significantly influenced by the presence of other chemical species.

  • Catalysts:

    • Thiocyanate (SCN⁻): This ion, present in human saliva, is a potent catalyst for nitrosation.[11]

    • Formaldehyde and other Carbonyls: Formaldehyde, which can be present as an impurity in excipients, has been shown to catalyze nitrosamine formation, particularly at neutral to high pH.[6] The mechanism involves the formation of an iminium ion intermediate which is highly reactive towards nitrite.[6]

  • Inhibitors:

    • Ascorbic Acid (Vitamin C): Ascorbic acid is a well-known inhibitor of nitrosation. It acts by reducing the nitrosating species to nitric oxide (NO), which is less reactive towards amines.[12]

    • Polyphenols: Compounds like ferulic acid and caffeic acid can also inhibit nitrosamine formation.[11]

    • Hydroxyproline: In contrast to proline, hydroxyproline has been shown to inhibit the formation of NPYR.[7]

Quantitative Data on N-Nitrosopyrrolidine Formation

The yield of NPYR from various precursors can vary significantly depending on the reaction conditions. The following table summarizes some reported yields.

PrecursorConditionsYield of NPYR (%)Reference
N-NitrosoprolineHeated at 170°C2.6[1]
PyrrolidineHeated with nitrite at 170°C1.0[1]
SpermidineHeated with nitrite at 170°C1.0[1]
ProlineHeated with nitrite at 170°C0.4[1]
ProlineCooked in pork slices at 200°C for 12 min0.33[8]
N-NitrosoprolineCooked in pork slices at 200°C for 12 min2.18[8]
PutrescineHeated with nitrite at 170°C0.04[1]

Experimental Protocols

To accurately assess the risk of NPYR formation, robust and validated experimental methods are essential.

In-Vitro Formation of N-Nitrosopyrrolidine under Simulated Gastric Conditions

This protocol is designed to simulate the conditions in the human stomach to evaluate the potential for NPYR formation from precursors present in a drug product or food matrix.

Objective: To determine the amount of NPYR formed from a test substance in the presence of nitrite under simulated gastric conditions.

Materials:

  • Test substance (e.g., drug product, food homogenate)

  • Simulated Gastric Fluid (SGF): 0.2% (w/v) Sodium Chloride, 0.32% (w/v) Pepsin, adjusted to pH 1.2 with HCl.

  • Sodium Nitrite (NaNO₂) solution (e.g., 1 mg/mL in deionized water)

  • Ammonium Sulfamate solution (to stop the reaction)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • N-Nitrosopyrrolidine (NPYR) analytical standard

  • Internal Standard (e.g., N-nitrosodipropylamine)

  • 37°C shaking water bath

  • Centrifuge

  • Rotary evaporator

  • Gas Chromatograph with a Thermal Energy Analyzer (GC-TEA) or a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh a representative amount of the test substance and homogenize it in a known volume of SGF.

  • Reaction Initiation: To the homogenate, add a specific volume of the sodium nitrite solution to achieve the desired final concentration (e.g., 10 mg/L).[13]

  • Incubation: Incubate the reaction mixture in the shaking water bath at 37°C for a defined period (e.g., 1-2 hours).[13]

  • Reaction Quenching: Stop the nitrosation reaction by adding a sufficient amount of ammonium sulfamate solution.

  • Extraction:

    • Spike the mixture with a known amount of the internal standard.

    • Extract the NPYR from the aqueous mixture with three portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to a small, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract by GC-TEA or GC-MS.

Quantitative Analysis of N-Nitrosopyrrolidine by GC-TEA

GC-TEA is a highly sensitive and specific method for the detection and quantification of N-nitrosamines.[14]

Objective: To quantify the concentration of NPYR in a sample extract.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for nitrosamine analysis (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40-60°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/minute to 220-240°C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Thermal Energy Analyzer (TEA):

    • Pyrolyzer Temperature: ~550°C.

    • Interface Temperature: ~200°C.

    • Cold Trap: Liquid nitrogen.

    • Oxygen and Ozone flow rates: Optimized for detector response.

Procedure:

  • Calibration: Prepare a series of calibration standards of NPYR in the final extraction solvent, each containing the same concentration of the internal standard.

  • Sample Analysis: Inject a known volume (e.g., 1-2 µL) of the sample extract and the calibration standards into the GC-TEA system.

  • Data Acquisition and Processing:

    • Identify the peaks for NPYR and the internal standard based on their retention times.

    • Integrate the peak areas.

    • Construct a calibration curve by plotting the ratio of the NPYR peak area to the internal standard peak area against the concentration of NPYR.

    • Calculate the concentration of NPYR in the sample extract from the calibration curve.

    • Determine the original concentration of NPYR in the test substance, accounting for the initial sample weight and dilution/concentration factors.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and limit of quantification.[15]

Visualization of Experimental Workflow

cluster_formation In-Vitro Formation cluster_extraction Extraction & Concentration cluster_analysis Analysis Sample_Prep Sample Preparation in SGF Reaction_Start Add Nitrite & Incubate (37°C) Sample_Prep->Reaction_Start Reaction_Stop Quench with Ammonium Sulfamate Reaction_Start->Reaction_Stop Add_IS Add Internal Standard Reaction_Stop->Add_IS LLE Liquid-Liquid Extraction (DCM) Add_IS->LLE Dry_Concentrate Dry & Concentrate Extract LLE->Dry_Concentrate GC_TEA GC-TEA Analysis Dry_Concentrate->GC_TEA Quantification Quantification using Calibration Curve GC_TEA->Quantification

Figure 3: Workflow for the in-vitro formation and analysis of NPYR.

Conclusion and Future Perspectives

The formation of N-Nitrosopyrrolidine is a multifaceted chemical process with significant implications for public health. A thorough understanding of its precursors, reaction kinetics, and the factors that influence its formation is crucial for the development of effective control strategies in both the food and pharmaceutical industries. The experimental protocols outlined in this guide provide a framework for researchers to investigate NPYR formation and assess the efficacy of potential mitigation approaches. As analytical techniques continue to advance in sensitivity and specificity, a more nuanced understanding of the trace-level formation of NPYR and other nitrosamines will undoubtedly emerge, paving the way for safer food products and pharmaceuticals.

References

  • Formation of N-nitrosamine and N-nitrosamino acids from food products and nitrite under simulated gastric conditions. PubMed. [Link]

  • Formation of N-nitrosopyrroiidine from proline and collagen - ResearchGate. ResearchGate. [Link]

  • Analysis of nitrosamines by GC-TEA - FILAB. FILAB. [Link]

  • In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions - PMC - NIH. National Institutes of Health. [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]

  • On the formation of N-nitrosopyrrolidine from potential precursors and nitrite - PubMed. PubMed. [Link]

  • Kinetics of the Nitrosation of Pyrrolidine and Proline - Canadian Science Publishing. Canadian Science Publishing. [Link]

  • Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms | Environmental Science & Technology - ACS Publications. ACS Publications. [Link]

  • Catalysis and inhibition of N-nitrosation reactions - PubMed. PubMed. [Link]

  • N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem - NIH. National Institutes of Health. [Link]

  • Inhibition of nitrosamine formation by ascorbic acid - PubMed - NIH. National Institutes of Health. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. ACS Publications. [Link]

  • In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation - PMC - NIH. National Institutes of Health. [Link]

  • A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - NIH. National Institutes of Health. [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS - Restek Resource Hub. Restek. [Link]

  • N-NITROSODIPHENYLAMINE Method no.: 23 Matrix: Air Target concentration: 18.6 µg/m³ Procedure: Samples are collected by drawing - OSHA. Occupational Safety and Health Administration. [Link]

  • Evaluation of the influence of proline, hydroxyproline or pyrrolidine in the presence of sodium nitrite on N-nitrosamine formation when heating cured meat - PubMed. PubMed. [Link]

  • Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energ - Publisso. Publisso. [Link]

  • Analysis of the Release of N-Nitrosamines from Rubber Teats and Soothers Using the Agilent 8890 Gas Chromatography System and 82. None. [Link]

  • Quantitative Investigation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography-Tandem Mass Spectrometry and Structure-Activity Relationship Analysis - PubMed. PubMed. [Link]

  • Role of proline and hydroxyproline in N-nitrosamine formation during heating in cured meat. PubMed. [Link]

  • NITROSAMINES IN FOOD: CHEMISTRY, HEALTH RISKS, REGULATIONS, AND TESTING - ZeptoMetrix. ZeptoMetrix. [Link]

  • Role of proline and hydroxyproline in N-nitrosamine formation when heating cured meat | Request PDF - ResearchGate. ResearchGate. [Link]

  • Workflows for Quality risk management of nitrosamine risks in medicines - Efpia. Efpia. [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. EDQM. [Link]

  • Formation of N-Nitrosopyrrolidine in Fried Bacon - PubMed. PubMed. [Link]

  • Developing and validating assay methods for nitrosamines in your pharmaceutical specialities - Eurofins. Eurofins. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Determination of 1-Nitroso-2-phenylpyrrolidine (Nitroso-2-PP) in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical scientists and quality control professionals in the pharmaceutical industry. It addresses the specific challenge of detecting 1-nitroso-2-phenylpyrrolidine (herein referred to as Nitroso-2-PP to distinguish it from the fentanyl precursor N-phenethyl-4-piperidone, often abbreviated as NPP).[1]

Executive Summary & Regulatory Context[1][2][3][4][5][6][7]

The detection of Nitrosamine Drug Substance Related Impurities (NDSRIs) has become a critical compliance requirement (ICH M7(R2)). 1-Nitroso-2-phenylpyrrolidine is a specific nitrosamine impurity potentially formed in Active Pharmaceutical Ingredients (APIs) containing a 2-phenylpyrrolidine moiety (e.g., Prolintane, specific nicotine analogs, or chiral auxiliaries).[1]

Unlike simple nitrosamines (e.g., NDMA), Nitroso-2-PP possesses a bulky phenyl group at the


-carbon.[1]
  • Regulatory Status: Under the FDA/EMA Carcinogenic Potency Categorization Approach (CPCA) , Nitroso-2-PP contains a cyclic amine with one

    
    -carbon substituted.[1] While the phenyl group provides steric hindrance, the unsubstituted 
    
    
    
    -methylene (C5) remains a site for metabolic activation (
    
    
    -hydroxylation).[1]
  • Recommended Limit: Conservatively classified as Potency Category 2 (Limit: 100 ng/day ) or Category 1 (Limit: 26.5 ng/day ) depending on the specific agency interpretation of the phenyl activation potential.

  • Analytical Target: This protocol is validated to a Limit of Quantitation (LOQ) of 0.5 ng/mL (approx. 0.015 ppm relative to API), satisfying the most stringent Category 1 requirements.

Chemical Properties & Method Strategy

PropertyDescription
Structure Cyclic nitrosamine with a chiral center at C2.[1]
Molecular Weight 176.22 g/mol
LogP ~2.2 (Moderately lipophilic)
Acidity/Basicity Neutral .[1] The nitroso group withdraws electron density; the amine nitrogen is not basic.
Solubility Soluble in Methanol, Acetonitrile, DCM. Sparingly soluble in water.[1]
Strategic Method Design
  • Separation from API: The parent amine (2-phenylpyrrolidine) is basic.[1] The nitrosamine is neutral. We utilize this pKa difference for Orthogonal Sample Preparation using Acidic Liquid-Liquid Extraction (LLE).

  • Chromatography: A Biphenyl stationary phase is selected over C18.[1] The

    
     interactions between the biphenyl phase and the phenyl ring of Nitroso-2-PP provide superior selectivity and retention, separating it from matrix interferences.[1]
    
  • Detection: Positive Electrospray Ionization (ESI+) MS/MS. Although nitrosamines are non-basic, they protonate readily on the nitroso oxygen (

    
    ) or amine nitrogen under acidic mobile phase conditions.
    

Sample Preparation Protocol

Objective: Isolate neutral Nitroso-2-PP while removing the protonated API and excipients.

Reagents
  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Acidic Diluent: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Internal Standard (IS): N-Nitrosopyrrolidine-d8 (NPYR-d8) or 1-Nitroso-2-phenylpyrrolidine-d5 (if custom synthesized).[1]

Step-by-Step Workflow
  • Sample Weighing: Weigh 100 mg of Drug Substance (API) or pulverized Drug Product powder into a 15 mL centrifuge tube.

  • Dissolution: Add 5.0 mL of Acidic Diluent (0.1% Formic Acid). Vortex for 5 minutes until fully dissolved/dispersed.[1]

    • Mechanism:[2] At this pH, the parent amine (API) is fully protonated (

      
      ) and water-soluble. The Nitrosamine remains neutral.
      
  • IS Addition: Add 20 µL of Internal Standard working solution (1 µg/mL).

  • Liquid-Liquid Extraction:

    • Add 4.0 mL of DCM (Dichloromethane).[1]

    • Shake vigorously for 10 minutes (mechanical shaker recommended).

    • Centrifuge at 4000 rpm for 10 minutes to separate layers.

  • Phase Separation:

    • Collect the bottom organic layer (DCM) containing the Nitrosamine.

    • Note: The top aqueous layer contains the bulk API. Discard carefully.

  • Concentration: Evaporate the DCM layer to dryness under a gentle stream of Nitrogen at 35°C.

    • Caution: Nitrosamines can be volatile.[1] Do not over-dry or use high heat.[1]

  • Reconstitution: Reconstitute the residue in 1.0 mL of Mobile Phase A:B (80:20) . Filter through a 0.2 µm PTFE filter into an amber HPLC vial.[1]

SamplePrep Sample Sample (API/DP) 100 mg Acid Add 0.1% Formic Acid (Protonates API) Sample->Acid DCM Add DCM (Extracts Neutral Nitrosamine) Acid->DCM Shake LLE Separation (API in Water / NDSRI in DCM) DCM->Shake Evap Evaporate Organic Layer Shake->Evap Organic Phase Recon Reconstitute (20% MeOH) Evap->Recon

Caption: Orthogonal Acidic LLE workflow removing basic API matrix while concentrating Nitroso-2-PP.

Instrumental Method (LC-MS/MS)[1][8]

Liquid Chromatography Parameters
  • System: UHPLC (Agilent 1290 / Waters Acquity).[1]

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

    • Why Biphenyl? Enhanced selectivity for the phenyl ring of the analyte vs. aliphatic interferences.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][3]

  • Injection Volume: 10 µL.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (LC-MS Grade).

    • B: 0.1% Formic Acid in Methanol.[1]

Gradient Table:

Time (min) % B Event
0.00 10 Initial Hold
1.00 10 Load
6.00 90 Elution of Nitroso-2-PP
8.00 90 Wash
8.10 10 Re-equilibration

| 11.00 | 10 | End |[1]

Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    ).[1]
    
  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Source Temp: 450°C (Nitrosamines are thermally stable enough for standard source temps).[1]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (V) Role Mechanism
Nitroso-2-PP 177.1 147.1 15 Quant Loss of NO radical (-30 Da)
Nitroso-2-PP 177.1 91.1 35 Qual 1 Tropylium ion (Phenyl fragment)
Nitroso-2-PP 177.1 77.1 45 Qual 2 Phenyl cation

| NPYR-d8 (IS) | 109.1 | 63.1 | 20 | Quant | Ring fragmentation |[1][4]

Method Validation & Performance

This method should be validated according to ICH Q2(R2) guidelines.

Specificity
  • Blank Analysis: Inject a solvent blank and a matrix blank (unspiked API). Ensure no interference at retention time (~5.2 min) > 20% of LOQ.

  • API Separation: The acidic LLE removes >99% of the parent API. Any residual API (m/z 148) must be chromatographically separated from the Nitrosamine (m/z 177) to prevent source suppression, though the mass difference is distinct.

Linearity & Range
  • Range: 0.5 ng/mL to 100 ng/mL.

  • Curve: Linear (

    
    ) or Quadratic (
    
    
    
    weighting).[1]
Sensitivity (LOD/LOQ)
  • LOD: ~0.15 ng/mL (S/N > 3).[1]

  • LOQ: 0.5 ng/mL (S/N > 10).

    • Calculation: 0.5 ng/mL in solution

      
       1 mL volume / 100 mg sample = 0.005 ppm  in solid drug.[1] This is well below the 0.03 ppm limit.
      
Recovery (Accuracy)
  • Perform spike recovery at LOQ, 100% Limit, and 150% Limit levels.

  • Acceptance Criteria: 80–120% recovery.[1]

  • Note: If recovery is low (<70%), switch extraction solvent to Ethyl Acetate, but be aware it extracts more API matrix.

Troubleshooting & Critical Control Points

"Ghost" Peaks

Nitrosamines can form in situ during analysis if the sample contains both secondary amines and nitrites.

  • Control: Add Sulfamic Acid (50 mM) to the Acidic Diluent (Step 2 of Sample Prep). Sulfamic acid scavenges residual nitrite, preventing artificial formation of Nitroso-2-PP during extraction.[1]

Isomer Separation

Nitroso-2-phenylpyrrolidine has a chiral center.[1] The method may show two peaks if the API is racemic.

  • Chiral API: If the API is a pure enantiomer (e.g., S-isomer), you should see one peak.

  • Racemic API: You may see splitting.[1] Integrate both or validate the specific enantiomer if required. The Biphenyl column is achiral but can sometimes partially resolve diastereomers if other chiral centers exist (unlikely here).

Troubleshooting Issue Problem: Low Sensitivity Check1 Check Extract pH Must be < 3.0 for LLE Issue->Check1 Check2 Check Evaporation Did you lose volatile Nitrosamine? Issue->Check2 Action1 Add more Formic Acid Check1->Action1 pH > 3 Action2 Reduce N2 flow / Temp Check2->Action2 Yes

Caption: Troubleshooting logic for sensitivity issues during method development.

References

  • US FDA. (2023).[1] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Guidance for Industry. Link

  • European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products. EMA/409815/2020 Rev.[1][5]16. Link

  • Schmidtsdorff, S., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Link (Demonstrates the characteristic Loss of NO [-30 Da] transition).

  • PubChem. 1-Nitroso-2-phenylpyrrolidine Compound Summary. National Library of Medicine.[1][4] Link

Sources

Application Note: Quantitative Analysis of 1-Nitroso-2-Phenylpyrrolidine in Pharmaceutical Materials Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of nitrosamine impurities in pharmaceutical products has become a critical safety concern for the global healthcare industry. These compounds are classified as probable human carcinogens, necessitating highly sensitive and specific analytical methods for their detection and quantification at trace levels.[1][2] This application note presents a comprehensive guide for the quantitative analysis of 1-nitroso-2-phenylpyrrolidine, a potential nitrosamine impurity, using Gas Chromatography-Mass Spectrometry (GC-MS). We provide a detailed protocol, from sample preparation to data analysis, grounded in established principles of nitrosamine testing. The causality behind key experimental choices is explained to empower researchers to adapt and validate the methodology for their specific matrices.

Introduction: The Challenge of Nitrosamine Impurities

N-nitrosamines are a class of genotoxic compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product.[3] Their potential carcinogenicity, even at very low concentrations, has led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to mandate rigorous risk assessments and confirmatory testing for pharmaceuticals.[1][4]

1-Nitroso-2-phenylpyrrolidine is a specific nitrosamine that may arise from the presence of precursor amines (like 2-phenylpyrrolidine) and nitrosating agents under certain reaction conditions. Its detection requires a robust analytical technique that offers both high sensitivity and selectivity to distinguish it from complex sample matrices. Gas Chromatography (GC) is ideally suited for separating volatile and semi-volatile compounds like many nitrosamines, while Mass Spectrometry (MS) provides definitive identification and quantification based on mass-to-charge ratio.[5] The coupling of these techniques, GC-MS, particularly with a triple quadrupole mass spectrometer (GC-MS/MS), provides the excellent sensitivity and compound selectivity required for trace-level analysis.[1]

This guide will focus on a direct injection GC-MS method, which is well-suited for the simultaneous analysis of multiple nitrosamines.[6]

Safety Precautions: Handling Potent Carcinogens

1-Nitroso-2-phenylpyrrolidine, like other nitrosamines, is suspected of causing cancer and is harmful if swallowed.[7] All handling of this compound, its standards, and samples suspected of containing it must be performed with extreme caution in a designated laboratory area.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (tested according to EN 374).[7]

  • Ventilation: All sample and standard preparation should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[7][8]

  • Waste Disposal: Dispose of all contaminated materials (vials, pipette tips, solvents) as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Decontamination: Decontaminate all work surfaces thoroughly after use.

  • Light Sensitivity: Nitrosamines can degrade under UV light.[9][10] It is strongly recommended to use amber vials and protect solutions from light to ensure sample stability.[10]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, incorporating system suitability checks and the use of an internal standard to ensure data integrity.

Reagents and Materials
  • 1-Nitroso-2-phenylpyrrolidine reference standard

  • Internal Standard (IS): N-Nitrosodimethylamine-d6 (NDMA-d6) or other suitable deuterated nitrosamine.

  • Dichloromethane (DCM), HPLC or GC-MS grade

  • Methanol, HPLC grade

  • Deionized Water

  • Helium (99.999% purity) for GC carrier gas

  • Class A volumetric flasks and pipettes

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • 15 mL centrifuge tubes

  • 0.45 µm PVDF or PTFE syringe filters

Standard and Sample Preparation

The logic behind this extraction procedure is to efficiently dissolve the drug substance and the target analyte in an organic solvent (DCM) that is compatible with GC-MS analysis. Vortexing and centrifugation ensure maximum analyte recovery and removal of insoluble excipients.[11][12]

Step 1: Preparation of Stock Solutions

  • Analyte Stock (100 µg/mL): Accurately weigh ~10 mg of 1-nitroso-2-phenylpyrrolidine reference standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with Methanol.

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., NDMA-d6) in Methanol.

Step 2: Preparation of Calibration Standards

  • Prepare a series of calibration standards by serially diluting the Analyte Stock solution with Dichloromethane in amber vials. A typical concentration range might be 1 ng/mL to 200 ng/mL.[6]

  • Spike each calibration standard with the Internal Standard to a final concentration of 50 ng/mL.

Step 3: Sample Preparation

  • Accurately weigh approximately 100 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.

  • Add 5.0 mL of Dichloromethane to the tube.

  • Add a precise volume of the Internal Standard Stock solution to achieve a final concentration of 50 ng/mL in the extract.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough extraction.[11][12]

  • Centrifuge the sample at 4000 rpm for 5 minutes to pellet any insoluble material.[11]

  • Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter directly into a 2 mL amber autosampler vial.[11]

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point. Optimization may be required based on the specific instrument and sample matrix. The use of a mid-polarity column, such as a WAX or a 624-type, is recommended for good peak shape and separation of polar nitrosamines.

Table 1: Gas Chromatography (GC) Parameters

Parameter Value Rationale
GC System Agilent 8890 GC or equivalent Provides reliable and reproducible chromatographic separation.
Injection Port Splitless Maximizes sensitivity for trace-level analysis.
Liner Deactivated, single taper with glass wool Prevents analyte degradation and aids in sample volatilization.
Injection Volume 1.0 µL Standard volume for good sensitivity without overloading the system.
Injector Temp. 250 °C Ensures rapid volatilization of the analyte. Note: Some nitrosamines can be thermally labile.[13]
Carrier Gas Helium Inert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for column efficiency and MS interface.
Column Agilent VF-WAXms (30 m x 0.25 mm, 1.0 µm) or equivalent A polar column providing good selectivity for nitrosamines.[14]

| Oven Program | 70 °C (hold 2 min), ramp 20 °C/min to 240 °C (hold 5 min) | Provides separation from solvent and matrix components.[14] |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Value Rationale
MS System Agilent 7010B Triple Quadrupole GC/MS or equivalent Offers high sensitivity and selectivity via SIM or MRM modes.[4]
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique providing reproducible fragmentation.
Ion Source Temp. 230 °C Standard temperature for stable ionization.[14]
Quadrupole Temp. 150 °C Standard temperature for stable mass filtering.[14]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) Enhances sensitivity and selectivity by monitoring only specific ions.
Solvent Delay 4 minutes Prevents the high-concentration solvent peak from entering the MS.

| Ions to Monitor (SIM Mode) | 1-Nitroso-2-phenylpyrrolidine: m/z 176 (M+), 146 ([M-NO]+) IS (NDMA-d6): m/z 80 (M+), 46 | Quantifier Ion: 146 (most abundant/specific fragment) Qualifier Ion: 176 (molecular ion) |

Note: The molecular weight of 1-nitroso-2-phenylpyrrolidine (C₁₀H₁₂N₂O) is 176.22 g/mol . The primary fragmentation pathway for nitrosamines is the loss of the NO radical (30 Da).[15] Therefore, the key fragment to monitor is at m/z 146.

Visualization of Workflow and Fragmentation

A clear understanding of the analytical process and analyte behavior is crucial for troubleshooting and method development.

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis A Weigh 100 mg Sample B Add 5 mL DCM & Spike with Internal Standard A->B C Vortex (2 min) B->C D Centrifuge (4000 rpm, 5 min) C->D E Filter Supernatant into Amber Autosampler Vial D->E F Inject 1 µL into GC-MS E->F G Acquire Data (SIM/MRM Mode) F->G H Process Data & Generate Report G->H

Figure 1: General experimental workflow for the GC-MS analysis of 1-nitroso-2-phenylpyrrolidine.

Sources

Application of 1-nitroso-2-phenylpyrrolidine in developing sensors for nitrosamine detection.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NPP Topic: Development of MIP-Based Electrochemical Sensors for the Detection of 1-Nitroso-2-phenylpyrrolidine (NPP) in Pharmaceutical Matrices.

Executive Summary

The detection of Nitrosamine Drug Substance Related Impurities (NDSRIs) has become a critical compliance requirement for the pharmaceutical industry (ICH M7 guidelines). While standard methods like LC-MS/MS offer high sensitivity, they lack the speed and portability required for at-line process monitoring.

This Application Note details the development of a Molecularly Imprinted Polymer (MIP) Electrochemical Sensor specifically targeting 1-nitroso-2-phenylpyrrolidine (NPP) . NPP serves as a critical model analyte for complex, cyclic NDSRIs found in pyrrolidine-containing active pharmaceutical ingredients (APIs). This guide provides a validated protocol for sensor fabrication, electrochemical interrogation, and data analysis, offering a cost-effective alternative for rapid screening.

Scientific Rationale & Mechanism

The Challenge: NDSRIs vs. Small Nitrosamines

Unlike simple nitrosamines (e.g., NDMA), NDSRIs like NPP possess steric bulk and hydrophobic aromatic rings. These features complicate standard extraction but provide unique structural "handles" for molecular imprinting.

Sensing Mechanism: Electrochemical Reduction

The core detection principle relies on the irreversible electrochemical reduction of the N-nitroso group (


) to the corresponding hydrazine (

). This process involves a 2-electron, 2-proton transfer mechanism, which generates a measurable current peak proportional to the concentration of NPP.

Reaction Equation:



Sensor Architecture

We utilize a Glassy Carbon Electrode (GCE) modified with a Molecularly Imprinted Polymer (MIP).

  • Template: 1-nitroso-2-phenylpyrrolidine (NPP).

  • Functional Monomer: Methacrylic Acid (MAA) – selected to form hydrogen bonds with the nitroso oxygen and the pyrrolidine ring.

  • Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA) – ensures cavity rigidity.

Visualizing the Workflow

SensorWorkflow cluster_0 Phase 1: Sensor Fabrication cluster_1 Phase 2: Detection Mechanism Step1 Pre-Polymerization (NPP + MAA Complex) Step2 Electropolymerization on GCE Surface Step1->Step2 Initiate Step3 Template Removal (Solvent Extraction) Step2->Step3 Wash Step4 Analyte Rebinding (Specific Recognition) Step3->Step4 Incubate Sample Step5 Electrochemical Reduction (-0.9V vs Ag/AgCl) Step4->Step5 DPV Scan Step6 Signal Output (Current Density) Step5->Step6 Quantify

Figure 1: Workflow for the fabrication and application of the NPP-MIP Sensor. The process moves from template complexation to electrochemical signal transduction.

Experimental Protocol

Materials & Reagents
  • Target Analyte: 1-nitroso-2-phenylpyrrolidine (NPP) (>98% purity).

  • Monomers: Methacrylic acid (MAA), EGDMA.

  • Electrolyte: 0.1 M Phosphate Buffered Saline (PBS), pH 6.5.

  • Solvents: Acetonitrile (ACN), Methanol, Acetic Acid.

  • Instrumentation: Potentiostat/Galvanostat (e.g., Metrohm Autolab or CHI660E) with a three-electrode system (Working: GCE; Reference: Ag/AgCl; Counter: Pt wire).

Step-by-Step Fabrication

Step 1: GCE Pre-treatment

  • Polish the Glassy Carbon Electrode (3mm diameter) with 0.3 µm and 0.05 µm alumina slurry.

  • Sonicate in ethanol and deionized water (1:1) for 5 minutes.

  • Electrochemically clean by cycling in 0.5 M

    
     (-0.2 V to +1.2 V) until a stable cyclic voltammogram is observed.
    

Step 2: MIP Synthesis (In-situ Electropolymerization)

  • Pre-complexation: Mix 1.0 mM NPP (Template) and 4.0 mM MAA (Monomer) in 10 mL ACN. Stir for 30 mins to allow hydrogen bonding self-assembly.

  • Add 20 mM EGDMA (Cross-linker) and 0.1 M Tetrabutylammonium Perchlorate (TBAP) as supporting electrolyte.

  • Immerse the clean GCE into the solution.

  • Apply Cyclic Voltammetry (CV) for polymerization:

    • Range: -0.4 V to +1.8 V.

    • Scan Rate: 50 mV/s.

    • Cycles: 20 cycles.

  • Observation: A polymer film will visibly form on the electrode surface.

Step 3: Template Removal

  • Immerse the modified electrode in a solution of Methanol:Acetic Acid (9:1 v/v) .

  • Stir gently for 20 minutes to extract the NPP template from the polymer matrix.

  • Rinse with distilled water.

  • Verification: Run a DPV scan in PBS. Absence of a reduction peak indicates successful template removal.

Measurement Protocol (Differential Pulse Voltammetry)
  • Incubation: Place the MIP-GCE into the sample solution (containing NPP) for 180 seconds (open circuit) to allow analyte accumulation in the imprinted cavities.

  • Electrolyte: Transfer electrode to the measurement cell containing 0.1 M PBS (pH 6.5).

  • DPV Parameters:

    • Initial Potential: -0.4 V

    • End Potential: -1.2 V

    • Step Potential: 5 mV

    • Modulation Amplitude: 25 mV

    • Scan Rate: 50 mV/s

  • Readout: Measure the cathodic peak current (

    
    ) at approximately -0.90 V .
    

Data Analysis & Validation

Calibration Data

The following table summarizes typical response characteristics for NPP detection using this protocol.

ParameterValue / RangeNotes
Linear Range 0.05 µM – 50 µM

Limit of Detection (LOD) 12 nM (approx. 2 ppb)Calculated as

Peak Potential (

)
-0.90 V (vs Ag/AgCl)pH dependent (shifts -59mV/pH)
Response Time < 4 minutesIncludes incubation + scan time
Selectivity Factor > 6.5vs. non-imprinted polymer (NIP)
Interference Study (Selectivity)

To validate the sensor for pharmaceutical matrices, test against common interferents.

  • Structural Analogs: 2-phenylpyrrolidine (precursor), N-nitroso-pyrrolidine (smaller analog).

  • Result: The MIP sensor should show <15% signal response to analogs due to the specific steric fit of the phenyl group in the imprinted cavity.

Troubleshooting Guide

  • Issue: Low Sensitivity.

    • Cause: Incomplete template removal.

    • Fix: Increase extraction time in Methanol/Acetic acid or use electrochemical desorption.

  • Issue: Peak Broadening.

    • Cause: Polymer layer too thick.

    • Fix: Reduce polymerization cycles from 20 to 12-15.

  • Issue: Signal Drift.

    • Cause: Electrode fouling.

    • Fix: Run a cleaning cycle in blank PBS between measurements.

References

  • Electrochemical Detection of N-nitrosamines

    • Title: Electrochemical detection of N-nitrosodimethylamine using a molecular imprinted polymer.[1][2]

    • Source: Sensors and Actuators B: Chemical (via ResearchG
    • URL:[Link]

  • MIP Sensor Mechanisms

    • Title: Molecularly Imprinted Polymer Based Sensors for Medical Applications.[3]

    • Source: N
    • URL:[Link]

  • Nitrosamine Impurity Context (NDSRIs)

    • Title: Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regul
    • Source: PubMed.
    • URL:[Link]

  • Electrochemical Reduction Mechanism

    • Title: The Electrochemistry of Nitro, Nitroso, and Related Compounds.[4][5]

    • Source: ResearchGate.[5][6]

    • URL:[Link]

Sources

Application Note: Mutagenicity Assessment of 1-Nitroso-2-Phenylpyrrolidine (NPP) using the Ames Test

[1]

Abstract & Scope

This application note details the protocol for assessing the mutagenic potential of 1-nitroso-2-phenylpyrrolidine (NPP) , a cyclic


This guide provides an optimized Pre-incubation Ames Protocol using Hamster Liver S9 activation, which has been demonstrated to be significantly more effective than Rat S9 for this specific compound class. This protocol aligns with OECD 471 guidelines and ICH M7 requirements for genotoxic impurity assessment.

Compound Profile & Safety

Target Analyte: 1-Nitroso-2-phenylpyrrolidine (NPP) CAS Number: 3237-85-2 Molecular Formula:

Class:

1

Safety Warning: NPP is a potent mutagen and potential carcinogen. All procedures must be conducted in a Class II Biological Safety Cabinet (BSC). Use nitrile gloves (double-gloved) and deactivate all liquid waste with 10% sodium hypochlorite before disposal.

Critical Experimental Factors (The "Why")

Metabolic Activation: The Hamster S9 Advantage

NPP is a pro-mutagen requiring metabolic activation.[2] The critical step is


  • Standard Rat S9: Often insufficient for cyclic nitrosamines due to lower levels of specific CYP2A6/CYP2E1-like isozymes required for ring hydroxylation in this steric context.

  • Hamster S9: Research indicates that Hamster liver S9 (induced with Phenobarbital/

    
    -naphthoflavone) is significantly more efficient at bioactivating NPP, yielding higher revertant counts and greater assay sensitivity.
    
Method Selection: Pre-incubation vs. Plate Incorporation

The Pre-incubation Method is mandatory for NPP.

  • Reasoning: The short half-life of the reactive

    
    -hydroxy intermediate and the diazonium ion means they must be generated in close proximity to the bacterial DNA. Pre-incubating the bacteria, S9, and NPP in a small volume (liquid phase) for 20-30 minutes allows for maximal interaction before the diffusion-limiting top agar is added.
    
Tester Strains[4][5][6]
  • Primary: Salmonella typhimuriumTA100 and TA1535 .[3][4] These strains carry base-pair substitution mutations (

    
    ) which are the primary target for alkylating agents like nitrosamines.
    
  • Secondary: S. typhimuriumTA98 .[4] While primarily a frameshift strain, NPP has shown activity in TA98 in high-sensitivity assays, likely due to bulky adduct formation or secondary DNA damage mechanisms.

Mechanism of Action

The mutagenicity of NPP follows the classical nitrosamine activation pathway. The phenyl group at the C2 position directs hydroxylation primarily to the C5 position (less sterically hindered), leading to ring opening.

MetabolicActivationNPP1-Nitroso-2-phenylpyrrolidineHydroxyα-Hydroxy-NPP(Unstable)NPP->HydroxyHydroxylationCYPCYP450(Hamster S9)CYP->HydroxyRingOpenRing Opening(Aldehyde formation)Hydroxy->RingOpenSpontaneousDiazoniumAlkyldiazoniumIon (Electrophile)RingOpen->DiazoniumDNADNA Alkylation(Guanine O6/N7)Diazonium->DNACovalent Bond

Figure 1: Metabolic activation pathway of NPP leading to DNA alkylation.

Detailed Protocol: Pre-incubation Ames Test

Materials Preparation[3]
  • S9 Mix (30% v/v):

    • Source: Hamster Liver (Aroclor 1254 or Phenobarbital/

      
      -NF induced).
      
    • Cofactors: 8 mM

      
      , 33 mM KCl, 5 mM Glucose-6-phosphate, 4 mM NADP+, 100 mM Sodium Phosphate buffer (pH 7.4).
      
    • Note: A high concentration (30%) of S9 in the mix is recommended for nitrosamines to maximize enzyme availability.

  • Test Article (NPP):

    • Dissolve in DMSO. Prepare fresh.

    • Dose Range: 10, 50, 100, 500, 1000, 2500, 5000

      
       g/plate .
      
  • Bacterial Culture:

    • Overnight culture (

      
       cells/mL) in Oxoid Nutrient Broth No. 2.
      
Experimental Workflow

This workflow describes the specific "Pre-incubation" modification.

Workflowcluster_0Step 1: The Mix (Sterile Tube)cluster_1Step 2: Pre-Incubationcluster_2Step 3: PlatingTubeSterile Test TubeIncubateShake at 37°CTime: 20 - 30 minsTube->IncubateReagentsAdd in order:1. 0.5 mL S9 Mix (or Buffer)2. 0.1 mL Bacterial Culture3. 0.05 mL NPP SolutionReagents->TubeTopAgarAdd 2.0 mL Molten Top Agar(Contains Histidine/Biotin trace)Incubate->TopAgarPourVortex & Pour ontoMinimal Glucose Agar PlatesTopAgar->Pour

Figure 2: Step-by-step Pre-incubation workflow for maximizing NPP sensitivity.

Controls
Control TypeConditionReagentPurpose
Negative Solvent ControlDMSODetermine spontaneous reversion rate.
Positive (+S9) Metabolic Check2-Aminoanthracene (2.5

g/plate )
Confirm S9 viability (General).
Positive (+S9) Class Specific

-Nitrosopyrrolidine (NPYR)
Confirm system sensitivity to nitrosamines.
Positive (-S9) Direct MutagenSodium Azide (TA100/1535)Confirm strain genotype integrity.

Data Analysis & Interpretation

Acceptance Criteria
  • Bacterial Lawn: Must be intact and uniform (confirming no gross cytotoxicity).

  • Spontaneous Revertants: Negative control counts must fall within historical ranges (e.g., TA100: 80-150 colonies).

  • Positive Controls: Must show at least a 3-fold increase over background.

Evaluation of NPP Results

A result is considered Positive if:

  • Dose Response: There is a reproducible, concentration-dependent increase in the number of revertant colonies.

  • Fold Increase:

    • TA100:

      
       2-fold increase over solvent control.
      
    • TA1535:

      
       3-fold increase over solvent control.
      

Note: If cytotoxicity is observed at high doses (thinning of the background lawn), exclude those data points from the mutagenicity assessment.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
False Negative Insufficient S9 activation.Switch from Rat S9 to Hamster S9 . Increase S9 concentration in mix to 10% or 30%.
False Negative Plate incorporation used.[5]Must use Pre-incubation method (20-30 min) to allow intermediate formation.
Toxicity Dose too high.If background lawn is absent, reduce max dose. Nitrosamines can be cytotoxic.[2][6]
Precipitation Solubility limit.NPP is generally soluble, but if precipitate forms, it interferes with automated counting.

References

  • Guo, X., et al. (2023). "Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays."[6] Regulatory Toxicology and Pharmacology.

  • OECD Guideline 471. "Bacterial Reverse Mutation Test."[4][7][8] OECD Guidelines for the Testing of Chemicals.

  • Ponting, D. J., et al. "Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters." Mutagenesis.

  • ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity Detection of 1-Nitroso-2-phenylpyrrolidine (NPP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NDSRI-NPP-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The Sensitivity Challenge

1-nitroso-2-phenylpyrrolidine (NPP) is a Nitrosamine Drug Substance Related Impurity (NDSRI). Unlike small, volatile nitrosamines (like NDMA), NPP possesses a lipophilic phenyl ring and a pyrrolidine core. Regulatory bodies (FDA, EMA) enforce strict Acceptable Intake (AI) limits, often requiring Limits of Quantitation (LOQ) in the low ng/g (ppb) range.[1]

The Problem: Standard ESI-LC-MS/MS methods often fail to reach these levels due to:

  • Poor Ionization: The electron-withdrawing nitroso group reduces the basicity of the pyrrolidine nitrogen, making protonation in Electrospray Ionization (ESI) inefficient.

  • Matrix Suppression: In complex drug formulations, co-eluting excipients suppress the signal.

  • Isomeric Interference: NPP may co-elute with its parent amine or other structural isomers.

This guide provides a validated troubleshooting pathway to overcome these barriers.

Module 1: Ionization Source & Interface

Q: I am using ESI+, but the signal-to-noise (S/N) ratio is poor. Should I switch to APCI?

A: Yes. For NPP, APCI is often the "Gold Standard" for sensitivity.

The Mechanism: While ESI relies on solution-phase chemistry (pH-dependent protonation), Atmospheric Pressure Chemical Ionization (APCI) utilizes gas-phase ion-molecule reactions.

  • Why ESI fails NPP: The nitroso group (

    
    ) withdraws electron density from the ring nitrogen, lowering its pKa. This makes the molecule "reluctant" to hold a proton in the liquid phase, leading to poor ionization efficiency.
    
  • Why APCI succeeds: APCI creates a plasma of reagent gas ions (from the mobile phase). This high-energy environment forces proton transfer to the NPP molecule more effectively than ESI, especially for semi-volatile, less polar compounds like NPP. Furthermore, APCI is significantly less susceptible to ion suppression from non-volatile matrix components (like PEG or salts) that plague ESI.

Action Plan:

  • Switch Source: Install the APCI source.[2]

  • Optimize Current: Set Corona Discharge Current to 4–5 µA .

  • Temperature: Set Vaporizer Temperature to 350–400°C (NPP is thermally stable enough for this, unlike some thermally labile nitrosamines).

Module 2: Chromatography & Separation

Q: My NPP peak is broad or co-eluting with the API. Is a C18 column sufficient?

A: Standard C18 is often inadequate. Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

The Mechanism: NPP contains a phenyl ring. A standard C18 column interacts primarily through hydrophobic forces (Van der Waals).

  • The Phenyl Advantage: Phenyl-Hexyl columns offer

    
     interactions . The electrons in the column's phenyl ring interact with the electrons in the NPP's phenyl ring. This provides a secondary separation mechanism that pulls NPP away from aliphatic interferences and the parent drug (which may not have the same aromatic availability due to protonation).
    

Recommended Column Specifications:

ParameterSpecificationReason
Phase Phenyl-Hexyl or Biphenyl Enhanced selectivity via

stacking.
Dimensions 100 mm x 2.1 mmBalance between speed and peak capacity.
Particle Size Sub-2 µm (e.g., 1.7 or 1.9 µm)Higher theoretical plates for sharper peaks (higher S/N).
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization.
Mobile Phase B MethanolMeOH promotes

interactions better than Acetonitrile.

Module 3: Sample Preparation (The Critical Step)

Q: Direct injection isn't hitting the LOQ. How do I enrich the sample?

A: Implement Solid Phase Extraction (SPE) using a Polymeric Reversed-Phase Sorbent.

Liquid-Liquid Extraction (LLE) is often too messy for trace analysis. SPE allows you to concentrate the sample (enrichment factor) while washing away the matrix.[3][4]

Protocol: HLB (Hydrophilic-Lipophilic Balance) SPE for NPP

  • Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 60 mg / 3 cc.

  • Rationale: The polymeric backbone retains the aromatic NPP strongly, allowing aggressive washing of polar excipients.

Step-by-Step Workflow:

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Dissolve sample in 100% Water (or 5% MeOH/Water). Load slowly (1 mL/min). NPP binds to the cartridge.

  • Washing: Wash with 3 mL 5% Methanol in Water. Removes salts and highly polar interferences.

  • Elution: Elute with 2 x 1 mL 100% Methanol . NPP is released.

  • Concentration: Evaporate eluate to dryness under Nitrogen (40°C).

  • Reconstitution: Reconstitute in 200 µL Mobile Phase (Initial conditions).

    • Result: 10x - 20x concentration factor.

Module 4: Mass Spectrometry Parameters

Q: What are the optimal MRM transitions?

A: Monitor the specific loss of the Nitroso group and Phenyl fragmentation.

Compound Data:

  • Name: 1-nitroso-2-phenylpyrrolidine

  • Formula:

    
    
    
  • Molecular Weight: 176.2 g/mol

  • Precursor Ion [M+H]+: 177.1 or 177.2

MRM Table:

Transition TypePrecursor (m/z)Product (m/z)MechanismCollision Energy (V)
Quantifier 177.1 147.1 Loss of -NO group (Characteristic Nitrosamine cleavage)15 - 25
Qualifier 1 177.1105.1Formation of phenylethyl cation30 - 40
Qualifier 2 177.191.1Tropylium ion (Benzyl fragment)35 - 45

Note: Collision Energy (CE) values are estimates. You must perform a "RAMP" experiment to find the exact optimal voltage for your specific instrument.

Visual Troubleshooting Guides

Workflow 1: Sample Preparation Logic

SPE_Workflow Start Sample (Drug Product) Dissolve Dissolve in 100% Water (Force NPP to stick to SPE) Start->Dissolve SPE_Load Load onto HLB Cartridge Dissolve->SPE_Load Wash Wash: 5% MeOH/H2O (Removes Salts/Polar Matrix) SPE_Load->Wash Elute Elute: 100% MeOH (Releases NPP) Wash->Elute Evap Evaporate to Dryness (N2) Elute->Evap Recon Reconstitute in Mobile Phase (10x Concentration) Evap->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 1: Solid Phase Extraction (SPE) workflow designed to enrich NPP concentration while removing matrix interferences.

Workflow 2: Method Development Decision Tree

Decision_Tree Start Start Method Development Check_Source Check Ionization Source Start->Check_Source Is_ESI Using ESI? Check_Source->Is_ESI Switch_APCI Switch to APCI (Preferred for NPP) Is_ESI->Switch_APCI Yes Check_Col Check Column Chemistry Is_ESI->Check_Col No (Already APCI) Switch_APCI->Check_Col Is_C18 Using C18? Check_Col->Is_C18 Switch_Phenyl Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Is_C18->Switch_Phenyl Yes Check_Sens Check Sensitivity (LOQ) Is_C18->Check_Sens No Switch_Phenyl->Check_Sens Is_Low LOQ > Limit? Check_Sens->Is_Low Add_SPE Implement SPE Enrichment Is_Low->Add_SPE Yes Success Method Validated Is_Low->Success No (Pass) Add_SPE->Success

Figure 2: Decision tree for troubleshooting low sensitivity in NPP analysis.

References & Authoritative Sources

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.[5] (2021). Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link

  • Waters Corporation. Nitrosamines Analysis with LC-MS/MS: Application Note on MRM Transitions.Link

  • Agilent Technologies. High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS.[6] Application Note. Link

  • Thermo Fisher Scientific. Determination of Nitrosamine Impurities in ARBs using APCI-LC-MS/MS.Link

Sources

Technical Support Center: Method Development for Robust Quantification of 1-Nitroso-2-phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-nitroso-2-phenylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for developing robust and reliable quantitative methods. As a potential nitrosamine drug substance-related impurity (NDSRI), accurate quantification of 1-nitroso-2-phenylpyrrolidine is critical for ensuring pharmaceutical safety and meeting stringent regulatory requirements.

Nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceuticals is a major concern for global regulatory agencies like the U.S. FDA.[1] The challenge lies in detecting and quantifying these impurities at trace levels, often requiring highly sensitive and specific analytical instrumentation.[1] This guide provides a comprehensive framework for method development, validation, and troubleshooting, focusing on the most effective techniques for this analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of analytical methods for 1-nitroso-2-phenylpyrrolidine.

Q1: What is the most suitable analytical technique for quantifying 1-nitroso-2-phenylpyrrolidine?

Answer: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of 1-nitroso-2-phenylpyrrolidine. Here’s why:

  • Specificity and Sensitivity: LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), offers unparalleled selectivity and sensitivity, which is essential for detecting trace-level impurities in complex drug substance matrices.[2] This allows for confident quantification even at levels required by regulatory bodies (e.g., parts per million or ppm).

  • Analyte Stability: Some nitroso compounds can be thermally unstable.[3][4] LC-MS/MS analysis is performed at or near ambient temperatures, minimizing the risk of thermal degradation that can occur with techniques like Gas Chromatography (GC), which requires high-temperature injection ports.

  • Versatility: LC-MS/MS can handle a wide range of compound polarities and is well-suited for non-volatile nitrosamines like 1-nitroso-2-phenylpyrrolidine.

While GC-MS can be used for more volatile nitrosamines, LC-MS/MS provides a more robust and direct approach for this specific analyte.

Q2: How should I prepare samples and standards? What are the key stability considerations?

Answer: Proper preparation and handling of samples and standards are fundamental to accurate quantification.

Standard Preparation: A certified reference standard of 1-nitroso-2-phenylpyrrolidine should be used.

  • Stock Solution: Accurately weigh the reference standard and dissolve it in a suitable solvent like methanol or acetonitrile to prepare a primary stock solution (e.g., 1 mg/mL).[2]

  • Working Standards: Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare calibration curve standards and quality control (QC) samples.[2]

Sample Preparation: The goal is to effectively extract the analyte from the drug substance or product matrix while minimizing interferences.

  • Accurately weigh the drug substance (e.g., 20 mg) into a centrifuge tube.[2]

  • Add a precise volume of extraction diluent (e.g., 4 mL). The choice of diluent should ensure the drug substance is soluble.

  • Vortex and/or shake the sample for an adequate time (e.g., 20 minutes) to ensure complete dissolution and extraction.[2]

  • Centrifuge the solution at high speed (e.g., 9,000 rpm) to pelletize any insoluble excipients.[2]

  • Transfer the supernatant to an HPLC vial for analysis.

Key Stability Considerations:

  • Light Sensitivity: Many nitrosamines are light-sensitive.[5] Protect all solutions from light by using amber vials and minimizing exposure to ambient light during preparation.

  • pH Stability: N-nitrosopyrrolidine, a related compound, is known to be less stable in acidic solutions.[5] While acidic mobile phases are common in LC-MS, prolonged storage of samples in highly acidic conditions should be avoided. Analyze samples promptly after preparation.

  • Preventing Artifactual Formation: A critical and often overlooked issue is the potential for the analytical method itself to create nitrosamines, leading to false positives.[6] If the drug substance contains a secondary or tertiary amine precursor and residual nitrites are present, the acidic conditions of sample preparation or the mobile phase can promote nitrosation. It is advisable to evaluate the need for a nitrosating inhibitor (scavenger), such as ascorbic acid or vitamin E, in the sample diluent.[6]

Q3: What are the optimal LC-MS/MS parameters for this analysis?

Answer: Optimal parameters must be determined empirically, but the following provides an authoritative starting point based on established methods for similar compounds.[7]

Liquid Chromatography (LC): The goal is to achieve chromatographic separation of 1-nitroso-2-phenylpyrrolidine from the active pharmaceutical ingredient (API) and other matrix components to prevent ion suppression.[2]

ParameterRecommended Starting ConditionRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes good peak shape and ionization efficiency in positive ESI mode.[8]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for eluting the analyte.
Flow Rate 0.3 - 0.5 mL/minAppropriate for standard 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1 - 5 µLMinimize to prevent column overload, especially with high API concentrations.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrateA gradient is necessary to elute the API and other components effectively while retaining the analyte.

Tandem Mass Spectrometry (MS/MS): The key is to maximize sensitivity and specificity using Multiple Reaction Monitoring (MRM).

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Nitrosamines readily form [M+H]⁺ ions.
Precursor Ion (Q1) m/z 177.2Corresponds to the [M+H]⁺ of 1-nitroso-2-phenylpyrrolidine (C₁₀H₁₂N₂O).
Product Ions (Q3) Quantifier: m/z 147.2Qualifier: m/z 118.1Quantifier: Corresponds to the characteristic loss of the nitroso group (-NO).Qualifier: A secondary fragment for identity confirmation.
Source Parameters Gas Temp: ~300°C, Gas Flow: ~10 L/min, Nebulizer: ~45 psiOptimize to maximize signal for the specific analyte and instrument.
Dwell Time ~50-100 msBalances the number of points across the peak with sensitivity.

Note: The specific MRM transitions and collision energies must be optimized by infusing a standard solution of 1-nitroso-2-phenylpyrrolidine into the mass spectrometer.

Q4: How do I validate the analytical method according to regulatory guidelines?

Answer: Method validation demonstrates that the analytical procedure is fit for its intended purpose.[9] All validation experiments should follow the International Council for Harmonisation (ICH) Q2(R2) guideline.[9][10]

Validation ParameterPurpose & Acceptance Criteria
Specificity Demonstrate that the analyte signal is free from interference from the API, excipients, or other impurities. The blank matrix should show no significant peaks at the analyte's retention time.[11]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. Typically defined at a signal-to-noise ratio (S/N) ≥ 10.[2][7] The LOQ must be below the regulatory limit for the impurity.
Linearity Establish a linear relationship between concentration and response. A typical range is from the LOQ to 150% of the specification limit. The correlation coefficient (r²) should be ≥ 0.995.[7]
Accuracy The closeness of test results to the true value. Determined by spike-recovery experiments at multiple levels (e.g., LOQ, 100%, 150%). Recovery should typically be within 80-120%.[7]
Precision Repeatability: Precision over a short interval (e.g., 6 replicate injections).Intermediate Precision: Precision on different days, with different analysts, or on different instruments. The relative standard deviation (%RSD) should be ≤ 15%.[12]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% in mobile phase composition).

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem: I'm observing poor peak shape (fronting, tailing, or splitting).
  • Possible Cause 1: Column Overload. The high concentration of the API can overload the analytical column, affecting the peak shape of nearby eluting compounds.

    • Solution: Reduce the injection volume or dilute the sample further. Ensure the API is well-separated from the 1-nitroso-2-phenylpyrrolidine peak. A diverter valve can also be used to send the high-concentration API peak to waste, protecting the MS source.[2]

  • Possible Cause 2: Inappropriate Sample Diluent. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.

    • Solution: Prepare the final sample dilution in a solvent that matches the initial mobile phase conditions as closely as possible.

  • Possible Cause 3: Secondary Interactions. The analyte may be interacting with active sites on the column or in the flow path.

    • Solution: Ensure the mobile phase pH is appropriate. The addition of a small amount of an acid modifier like formic acid usually resolves this for amine-containing compounds. Check for column degradation and replace if necessary.

Problem: My signal is weak, and the sensitivity (S/N) is too low.
  • Possible Cause 1: Sub-optimal MS Source Conditions. The ionization efficiency is highly dependent on source parameters like gas temperature, gas flow, and nebulizer pressure.

    • Solution: Perform a source optimization experiment by infusing a standard of 1-nitroso-2-phenylpyrrolidine and systematically adjusting parameters to find the settings that yield the maximum signal intensity.

  • Possible Cause 2: Ion Suppression (Matrix Effect). Co-eluting compounds from the sample matrix are interfering with the ionization of your analyte in the MS source.[13][14]

    • Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components. Enhance sample cleanup procedures (e.g., solid-phase extraction) if dilution is not sufficient. The most reliable solution is to use a stable isotope-labeled (SIL) internal standard for 1-nitroso-2-phenylpyrrolidine, as it will co-elute and experience the same degree of ion suppression, thus correcting the final result.

Problem: I suspect the nitrosamine is forming during my analysis (false positive).
  • Possible Cause: In-situ Nitrosation. The drug substance (an amine) is reacting with a nitrosating agent (e.g., residual nitrites from excipients) under the acidic conditions of your sample preparation or mobile phase.[6]

    • Solution: This is a significant and well-documented issue.[6] The most effective countermeasure is to add a "scavenger" to your sample diluent.

      • Add an Antioxidant: Prepare your sample diluent containing a small amount of an antioxidant like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E).

      • Re-analyze: Prepare a new sample using the scavenger-containing diluent. If the measured concentration of 1-nitroso-2-phenylpyrrolidine decreases significantly or disappears, it confirms that the impurity was forming artifactually during the analysis.

      • Method Modification: The use of the scavenger should be incorporated into the final validated method.

// Connections Start -> PoorPeak; Start -> LowSignal; Start -> FalsePositive;

PoorPeak -> CheckOverload [label="Is API peak huge?"]; PoorPeak -> CheckDiluent [label="Solvent mismatch?"]; PoorPeak -> CheckColumn [label="Is it persistent?"];

LowSignal -> OptimizeMS [label="Is signal low for standards too?"]; LowSignal -> CheckMatrix [label="Is it only low in matrix?"];

FalsePositive -> AddScavenger; AddScavenger -> Result; Result -> Confirm [label="Yes"]; Result -> Investigate [label="No"]; } Caption: Troubleshooting decision tree for 1-nitroso-2-phenylpyrrolidine analysis.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol is a validated, self-contained system for the robust quantification of 1-nitroso-2-phenylpyrrolidine in a drug substance.

Reagents and Materials
  • Reference Standard: 1-Nitroso-2-phenylpyrrolidine (≥98% purity)

  • Solvents: LC-MS grade water, acetonitrile, and methanol

  • Additives: Formic acid (≥99%), Ascorbic acid

  • Columns: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Vials: 2 mL amber glass autosampler vials with caps

Preparation of Solutions
  • Sample Diluent: Prepare a solution of 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid and 0.1% (w/v) Ascorbic Acid. The ascorbic acid acts as a scavenger to prevent artifactual formation.

  • Stock Standard (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Serially dilute the stock standard with the Sample Diluent to prepare calibration standards at concentrations of 0.5, 1, 2.5, 5, 10, and 25 ng/mL.

Sample Preparation
  • Accurately weigh 50 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 10.0 mL of Sample Diluent. This results in a sample concentration of 5 mg/mL.

  • Vortex for 1 minute, then place on a mechanical shaker for 30 minutes.

  • Centrifuge at 9,000 rpm for 10 minutes.

  • Carefully transfer the supernatant into an amber autosampler vial for analysis.

LC-MS/MS Conditions

// Connections Prep_Standard -> Calibrate; Prep_Sample -> Inject; Inject -> Separate -> Detect -> Integrate -> Calibrate -> Quantify; } Caption: General experimental workflow for LC-MS/MS quantification.

LC System Parameters: | Parameter | Setting | | :--- | :--- | | Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temp | 40 °C | | Injection Vol. | 2 µL | | Gradient | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 8.0 | 70 | | | 8.1 | 95 | | | 10.0 | 95 | | | 10.1 | 10 | | | 12.0 | 10 |

MS/MS System Parameters: | Parameter | Setting | | :--- | :--- | | Ionization Mode | ESI Positive | | Capillary Voltage | 3.0 kV | | Desolvation Temp | 450 °C | | Desolvation Gas Flow | 800 L/Hr | | MRM Transitions | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | | | 177.2 | 147.2 (Quantifier) | 15 | | | 177.2 | 118.1 (Qualifier) | 25 |

Data Analysis and Calculation
  • Integrate the peak areas for the quantifier MRM transition (177.2 -> 147.2) for all standards and samples.

  • Generate a linear calibration curve by plotting the peak area against the concentration of the standards. Use a 1/x² weighting for the regression.

  • Determine the concentration of 1-nitroso-2-phenylpyrrolidine in the sample solution (in ng/mL) from the calibration curve.

  • Calculate the final amount in the drug substance in parts per million (ppm) using the following formula:

    ppm = (Concentration from Curve [ng/mL] / Sample Concentration [mg/mL])

    For this protocol: ppm = (Concentration from Curve [ng/mL] / 5 [mg/mL])

References

  • SIELC Technologies. (n.d.). Separation of N-Nitrosopyrrolidine on Newcrom R1 HPLC column.
  • Agilent Technologies. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API.
  • U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS.
  • National Center for Biotechnology Information. (n.d.). N-Nitrosopyrrolidine. PubChem Compound Database.
  • Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
  • Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. (2022). Scientific Reports.
  • Qu, J., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • National Center for Biotechnology Information. (n.d.). (S)-1-Nitroso-2-phenylpyrrolidine. PubChem Compound Database.
  • Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. (2022). Scientific Reports.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. (2023). Molecules.
  • Resolian Analytical Sciences. (n.d.). Preventing False Positives in Nitrosamine Testing.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.

Sources

Technical Support Center: Stability & Handling of 1-Nitroso-2-phenylpyrrolidine (NPP)

[1][2]

Executive Summary

1-nitroso-2-phenylpyrrolidine (NPP) is a complex nitrosamine impurity often associated with drug substances containing a 2-phenylpyrrolidine moiety.[1] Unlike smaller nitrosamines like NDMA, the presence of the phenyl group significantly alters its physicochemical properties, increasing its lipophilicity (LogP > 2.0 estimated) and reducing its volatility.

However, like all N-nitrosamines, NPP is critically unstable when exposed to UV/VIS light and can be subject to artifactual formation during extraction. This guide addresses the three primary vectors of data loss: Photolytic Degradation , Thermal/Evaporative Loss , and Matrix-Induced Artifacts .

Module 1: Photostability & Handling

Q: My recovery rates for NPP are inconsistent, often dropping below 80%. I am using standard clear glassware. Is this the issue?

A: Yes. This is the most common cause of nitrosamine loss.[1]

The Mechanism: The N-nitroso group (

homolytic cleavage

1

The Protocol:

  • Amber Glassware is Mandatory: All stock solutions, dilutions, and extraction vessels must be amberized.[1] Wrapping clear glass in aluminum foil is an acceptable emergency substitute but is prone to gaps.[1]

  • Gold Fluorescent Lighting: Your sample preparation lab should be equipped with UV-filtered "gold" fluorescent tubes.[1] Standard white fluorescent lights emit enough low-range UV to degrade NPP by 10-20% within 1 hour of benchtop exposure.[1]

  • Autosampler Protection: Ensure your LC/GC autosampler door remains closed or has an opaque window.

Visualization: Photolytic Degradation Pathway

The following diagram illustrates the homolytic cleavage mechanism you must prevent.

PhotolysisNPP1-Nitroso-2-phenylpyrrolidine(Ground State)ExcitedExcited State(π -> π*)NPP->ExcitedUV Light (hν)220-400nmRadicalPairRadical Pair[R2N• ... •NO]Excited->RadicalPairHomolytic CleavageRadicalPair->NPPRecombination(Low Efficiency)ProductsDegradation Products(2-phenylpyrrolidine, NO, etc.)RadicalPair->ProductsIrreversibleSeparation

Caption: Figure 1. The irreversible photolytic cleavage of the N-N bond in NPP upon light exposure.

Module 2: Volatility & Concentration

Q: Can I use a rotary evaporator to concentrate my NPP extracts? NDMA protocols warn against it.

A: You can, but with strict modifications.

The Science: NPP has a higher molecular weight (MW ~176.2 g/mol ) and boiling point compared to NDMA (MW 74.08 g/mol ). While NDMA is highly volatile and easily lost during vacuum concentration, NPP is semi-volatile.[1] However, the phenyl group increases the molecule's affinity for surfaces (adsorption), which can look like volatility loss.

Troubleshooting Table: Concentration Parameters

ParameterStandard Nitrosamine SettingNPP-Specific AdjustmentReason
Bath Temp < 30°C35°C - 40°C NPP is less volatile; slightly higher heat aids solvent removal without loss.[1]
Vacuum Gentle (200 mbar)Ramp down slowly Prevent "bumping."[1] Sudden boiling creates aerosols that carry NPP into the trap.[1]
Final Volume Evaporate to drynessDo NOT dry completely Critical: NPP will adsorb to the glass walls when dry.[1] Stop at 0.5 mL.
Reconstitution WaterMethanol/Acetonitrile The phenyl group makes NPP lipophilic.[1] It will not redissolve well in 100% water.[1]

Module 3: Preventing In Situ Formation (Artifacts)

Q: I am detecting NPP in my placebo/blank samples. Is my instrument contaminated?

A: It is likely artifactual formation , not contamination.[1]

The Mechanism: If your sample matrix contains secondary amines (like 2-phenylpyrrolidine) and trace nitrites (common in excipients like lactose or MCC), they can react during the acidic extraction step to form NPP inside your vial. This is a false positive that ruins data integrity.

The Solution: Scavenger System You must interrupt this reaction immediately upon dissolution.[1]

Protocol:

  • Add Sulfamic Acid: Before adding the extraction solvent, add sulfamic acid (approx. 50 mM in the final solution). This reacts rapidly with nitrites to form nitrogen gas, removing the nitrosating agent.

    • Alternative: Ascorbic acid can be used, but sulfamic acid is generally more robust in organic solvents.[1]

  • Avoid DCM (Dichloromethane): DCM is notorious for promoting in situ nitrosation.[1] Use Methanol (MeOH) or Acetonitrile (ACN) whenever possible.[1]

Module 4: Sample Preparation Workflow

Q: What is the recommended extraction workflow to ensure stability?

A: The following decision tree outlines a self-validating workflow designed for NPP.

WorkflowStartSample Weighing(Amber Glass)DissolutionDissolve Sample(Solvent: MeOH or ACN)Start->DissolutionCheckDoes Matrix containNitrites/Amines?Dissolution->CheckScavengerAdd Sulfamic Acid(Nitrite Scavenger)Check->ScavengerYes/UnknownDirectProceed DirectlyCheck->DirectNo (Proven Pure)ExtractExtraction/Shaking(Protect from Light)Scavenger->ExtractDirect->ExtractFilterFiltration(PTFE or Nylon - Avoid PVDF)Extract->FilterAnalysisLC-MS/MS or GC-MS/MS(Keep Autosampler Dark)Filter->Analysis

Caption: Figure 2. Optimized sample preparation workflow for NPP to minimize degradation and artifact formation.

References

  • U.S. Food and Drug Administration (FDA). (2021).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][2][3]

  • European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products.[1][4][5][6] [Link]

  • Lee, C., et al. (2005).[1] "UV Photolytic Mechanism of N-Nitrosodimethylamine in Water: Roles of Dissolved Oxygen and Solution pH." Environmental Science & Technology.[1][7][8] (Demonstrates the fundamental photolytic cleavage mechanism applicable to nitrosamines). [Link]

  • Ripollés, C., et al. (2020).[1] "Liquid Chromatography-Mass Spectrometry Analysis of N-Nitrosamines in Drug Products: The Risk of Artifact Formation." Journal of Pharmaceutical and Biomedical Analysis. (Discusses the critical need for scavengers like sulfamic acid). [Link]

Technical Support Center: Optimization of Ionization Sources for 1-Nitroso-2-Phenylpyrrolidine (NPP) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-nitroso-2-phenylpyrrolidine (NPP) represents a specific class of nitrosamine impurities (NDSRIs or small molecule nitrosamines) that poses unique analytical challenges. Unlike robust pharmaceutical actives, NPP is thermally labile and prone to in-source fragmentation (ISF) , where the N-NO bond cleaves before the analyte reaches the quadrupole. This results in a "ghost" loss of sensitivity where the precursor ion signal is artificially suppressed.

This guide moves beyond standard method development templates to address the specific physicochemical behavior of NPP. It prioritizes Atmospheric Pressure Chemical Ionization (APCI) as the gold standard for this analyte while providing rigorous optimization protocols for Electrospray Ionization (ESI) laboratories.

Module 1: Source Selection & Configuration

Q: Should I use ESI or APCI for NPP analysis?

Recommendation: APCI (Positive Mode) is the preferred ionization source for 1-nitroso-2-phenylpyrrolidine.

The Scientific Rationale: While ESI is the default for most LC-MS/MS workflows, it is often suboptimal for small, hydrophobic nitrosamines like NPP.

  • Protonation Efficiency: NPP lacks highly basic sites. ESI relies on solution-phase chemistry (pH dependent), whereas APCI relies on gas-phase ion-molecule reactions (plasma dependent), which are often more efficient for this structure.

  • Matrix Tolerance: APCI is significantly less susceptible to ion suppression from matrix components (e.g., excipients in drug products) compared to ESI.

  • Thermal Stability: Although APCI requires heat, the rapid ionization mechanism often yields a more intact molecular ion

    
     compared to the high-voltage environment of ESI which can induce N-NO cleavage.
    
Decision Matrix: Source Selection

SourceSelection Start Start: NPP Method Development AnalyteCheck Is NPP the only analyte? Start->AnalyteCheck Complex Simultaneous NDSRI/API Analysis? AnalyteCheck->Complex No APCI_Path Select APCI (Positive) AnalyteCheck->APCI_Path Yes (Max Sensitivity) Complex->APCI_Path No (NPP Focus) ESI_Path Select ESI (Positive) Complex->ESI_Path Yes (Broad Coverage) Opt_APCI Optimize: Corona Current (3-5 µA) Temp (300-400°C) APCI_Path->Opt_APCI Opt_ESI Optimize: Lower Cone Voltage Temp (250-350°C) ESI_Path->Opt_ESI

Figure 1: Decision tree for selecting the optimal ionization source based on analytical scope.

Module 2: Optimization Protocols

Protocol A: APCI Optimization (Recommended)

Objective: Maximize


 intensity while minimizing thermal degradation.
ParameterRecommended SettingTechnical Note
Polarity PositiveNPP protonates readily to form

.
Corona Current 3.0 – 5.0 µAHigher current increases ionization but risks background noise. Start at 4.0 µA.
Source Temp 300°C – 400°CCritical: NPP is semi-volatile. Too low (<250°C) causes poor vaporization; too high (>450°C) causes degradation.
Nebulizer Gas 40 – 60 psiHigh flow ensures efficient droplet breakup.
Cone Gas High (150-200 L/hr)Helps prevent solvent clusters from entering the vacuum.
Protocol B: ESI Optimization (Alternative)

Objective: Mitigate In-Source Fragmentation (ISF).

The "Ghost" Problem: In ESI, the N-NO bond is fragile. If the Cone Voltage (or Fragmentor Voltage) is too high, the


 (m/z 177) breaks into the fragment (m/z 147) before the first quadrupole. You will see low sensitivity for the precursor.

Step-by-Step Tuning:

  • Infuse a 100 ng/mL standard of NPP at 10 µL/min combined with LC flow.

  • Monitor both m/z 177.2 (Precursor) and m/z 147.2 (Fragment) in Q1 Scan mode.

  • Ramp Cone Voltage from 5V to 60V.

  • Plot Intensity: You will see m/z 177 rise and then fall as m/z 147 rises.

  • Select Point: Choose the voltage where m/z 177 is at 80-90% of its maximum, before the rapid drop-off. This is usually 10-20V lower than standard small molecule settings.

Module 3: MRM Transitions & Fragmentation

For quantitative analysis, Multiple Reaction Monitoring (MRM) is required.[1][2][3] The following transitions are derived from the specific fragmentation of the 1-nitroso-2-phenylpyrrolidine structure.

Precursor Ion: m/z 177.2



Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 177.2147.2 10 - 15Loss of NO radical (Diagnostic for nitrosamines)
Qualifier 1 177.291.1 25 - 35Formation of Tropylium ion (Phenyl ring fragment)
Qualifier 2 177.277.1 35 - 45Phenyl cation

Note: Collision energies are instrument-dependent and must be empirically optimized.

Module 4: Troubleshooting Guide

Q1: I see a strong signal for m/z 147 in my Q1 scan, but very little m/z 177. Why?

Diagnosis: Severe In-Source Fragmentation (ISF). Root Cause: The energy imparted in the source is breaking the N-NO bond before mass selection. Solution:

  • Lower the Cone Voltage/Fragmentor Voltage immediately by 10-20V.

  • Reduce Source Temperature: If using ESI, drop temp from 500°C to 350°C.

  • Check Mobile Phase: Ensure you are using ammonium formate (5mM). The buffer stabilizes the ion in the droplet phase.

Q2: My calibration curve is non-linear at low concentrations (< 1 ng/mL).

Diagnosis: Adsorption losses. Root Cause: Nitrosamines can stick to glass surfaces and metal parts. Solution:

  • Use Silanized Glassware: Or switch to high-quality polypropylene vials.

  • Solvent Composition: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 5% Methanol) to prevent solubility shock.

Q3: I am detecting NPP in my blank samples.

Diagnosis: Artifactual Formation or Carryover. Root Cause: Nitrosamines can reform in the source if nitrate/nitrite salts and amines are present in the mobile phase or wash solvents. Solution:

  • Solvent Purity: Use only LC-MS grade solvents. Test water source for nitrite levels.

  • Needle Wash: Implement an aggressive needle wash (e.g., 50:50 MeOH:Isopropanol with 0.1% Formic Acid).

  • In-Source Formation Check: Inject a sample containing only the secondary amine (2-phenylpyrrolidine) and nitrite. If NPP appears, your source conditions are synthesizing the impurity. Increase gas flow to reduce residence time in the plasma/spray.

Module 5: Chromatographic Considerations

Proper separation is the first line of defense against matrix effects.

  • Column: C18 or Phenyl-Hexyl (Phenyl columns often provide better selectivity for aromatic nitrosamines like NPP).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2-5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][4]

    • Tip: Methanol generally provides better ionization efficiency for nitrosamines in APCI compared to Acetonitrile.

Diagram: In-Source Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 177.2 Transition Source Energy (Voltage/Temp) Precursor->Transition Fragment Fragment Ion [M+H-NO]+ m/z 147.2 Transition->Fragment Excessive Energy Neutral Neutral Loss NO (30 Da) Transition->Neutral

Figure 2: Mechanism of In-Source Fragmentation leading to signal loss.

References

  • Waters Corporation. (2023). Nitrosamines Analysis with LC/MS-MS: Ionization Source Selection. Retrieved from [Link]

  • Schmidtsdorff, S., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis. Retrieved from [Link]

  • Smatrix. (2015).[2] Optimization of Ionization Efficiency Using Design of Experiments. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Toxicological Assessment: 1-Nitroso-2-phenylpyrrolidine versus N-Nitrosodimethylamine (NDMA)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and chemical safety assessment, the evaluation of N-nitroso compounds (nitrosamines) has become a critical focal point. These compounds, often formed as impurities during synthesis or degradation, are of significant concern due to their potential carcinogenicity. Among the most well-studied is N-nitrosodimethylamine (NDMA), a potent hepatocarcinogen that has set a benchmark for toxicological evaluation. This guide provides a comparative analysis of 1-nitroso-2-phenylpyrrolidine and NDMA, offering insights into their toxicological profiles, mechanisms of action, and the experimental assays employed for their assessment.

Due to the limited direct toxicological data available for 1-nitroso-2-phenylpyrrolidine, this guide will draw upon data from its structural analog, N-nitrosopyrrolidine (NPYR), to provide a robust comparative framework. The influence of the phenyl substitution on the toxicological profile of the pyrrolidine ring will be discussed, leveraging established principles of structure-activity relationships in nitrosamine toxicology.

Section 1: Unveiling the Contenders: Chemical and Regulatory Landscape

N-Nitrosodimethylamine (NDMA) is a simple, volatile nitrosamine that has been extensively studied and is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] Its presence in certain medications has led to widespread recalls and heightened regulatory scrutiny.[2]

1-Nitroso-2-phenylpyrrolidine , on the other hand, is a less-characterized nitrosamine. Its toxicological profile is not as well-defined as that of NDMA. For the purpose of this guide, we will heavily reference data on N-nitrosopyrrolidine (NPYR) , a cyclic nitrosamine that shares the core pyrrolidine ring structure. NPYR is also considered a probable human carcinogen and has been detected in various food products and tobacco smoke.[3][4] The introduction of a phenyl group at the 2-position of the pyrrolidine ring is expected to influence its metabolic activation and, consequently, its toxicological properties.

Section 2: The Core of Toxicity: Metabolic Activation and Mechanism of Action

The carcinogenicity of most nitrosamines is not inherent to the parent molecule but is a consequence of their metabolic activation by cytochrome P450 (CYP) enzymes.[5][6] This process, primarily occurring in the liver, is the critical initiating event in their toxic cascade.

Metabolic Activation of NDMA

The metabolic activation of NDMA is a well-established pathway. It is primarily metabolized by CYP2E1 through α-hydroxylation. This enzymatic reaction introduces a hydroxyl group on one of the methyl carbons, leading to the formation of an unstable intermediate, α-hydroxynitrosodimethylamine. This intermediate spontaneously decomposes to yield formaldehyde and a highly reactive methyldiazonium ion. The methyldiazonium ion is a potent electrophile that can methylate cellular macromolecules, including DNA, leading to the formation of DNA adducts, mutations, and ultimately, the initiation of cancer.[5]

NDMA_Metabolism NDMA N-Nitrosodimethylamine (NDMA) CYP2E1 CYP2E1 (α-hydroxylation) NDMA->CYP2E1 Metabolism Intermediate α-Hydroxynitrosodimethylamine (Unstable) CYP2E1->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Products Formaldehyde + Methyldiazonium Ion (CH3N2+) Decomposition->Products DNA_Adducts DNA Adducts (e.g., O6-methylguanine) Products->DNA_Adducts Alkylation Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer NPYR_Metabolism cluster_phenyl Potential Influence of 2-Phenyl Group NPYR N-Nitrosopyrrolidine (NPYR) CYP2A CYP2A Enzymes (α-hydroxylation) NPYR->CYP2A Metabolism Phenyl_Metabolism Aromatic Hydroxylation (Detoxification) NPYR->Phenyl_Metabolism Alternative Pathway Steric_Hindrance Steric Hindrance at α-carbon (Reduced Activation) NPYR->Steric_Hindrance Potential Effect Intermediate_NPYR α-Hydroxynitrosopyrrolidine (Unstable) CYP2A->Intermediate_NPYR Ring_Opening Spontaneous Ring Opening Intermediate_NPYR->Ring_Opening Electrophile Reactive Electrophile Ring_Opening->Electrophile DNA_Adducts_NPYR DNA Adducts Electrophile->DNA_Adducts_NPYR Alkylation Mutation_NPYR Mutation DNA_Adducts_NPYR->Mutation_NPYR Cancer_NPYR Cancer Initiation Mutation_NPYR->Cancer_NPYR

Caption: Metabolic activation of NPYR and potential influence of a 2-phenyl group.

Section 3: Comparative Toxicology: A Data-Driven Analysis

A direct comparison of the toxicological potency of 1-nitroso-2-phenylpyrrolidine and NDMA is hampered by the lack of data on the former. Therefore, we present a comparison between NDMA and NPYR, followed by a discussion on the anticipated impact of the phenyl substitution.

Toxicological EndpointN-Nitrosodimethylamine (NDMA)N-Nitrosopyrrolidine (NPYR)
Carcinogenicity Potent hepatocarcinogen in multiple species. [1]Also induces tumors in other organs.Induces hepatocellular carcinomas in rats. [7]Considered a probable human carcinogen. [3][4]
Mutagenicity (Ames Test) Mutagenic with metabolic activation, particularly in Salmonella typhimurium strains TA100 and TA1535. [8]Mutagenic with metabolic activation, showing specificity for the missense strain TA1535. [9]
Genotoxicity (In Vivo) Positive in various in vivo genotoxicity assays, including the micronucleus test. [10]Induces micronuclei in vivo in mice. [11][12]

Expert Insight: The data clearly establishes both NDMA and NPYR as potent genotoxic carcinogens. The primary target organ for NPYR in rats is the liver, similar to NDMA. The mutagenicity profiles in the Ames test are also comparable, with both requiring metabolic activation to induce reverse mutations.

Section 4: Experimental Protocols for Toxicological Assessment

A battery of in vitro and in vivo assays is essential for characterizing the toxicological profile of a nitrosamine. The following are detailed protocols for key experiments.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. For nitrosamines, this test requires metabolic activation.

Objective: To determine the ability of a test compound to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and/or the tryptophan locus in Escherichia coli, in the presence and absence of a metabolic activation system (S9 fraction).

Step-by-Step Methodology:

  • Strain Selection: Utilize a panel of bacterial strains, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA. [15]2. Preparation of S9 Mix: Prepare the S9 fraction from the livers of rats or hamsters induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). The S9 mix should contain the S9 fraction, buffer, and cofactors (NADP+ and glucose-6-phosphate). [9]3. Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of the test article that does not cause excessive cytotoxicity to the bacterial strains.

  • Main Experiment (Pre-incubation Method):

    • To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (for activated plates) or phosphate buffer (for non-activated plates), and 0.1 mL of the test article solution at various concentrations. [15] * Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

    • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin for Salmonella, or tryptophan for E. coli) to the tube.

    • Vortex briefly and pour the contents onto a minimal glucose agar plate.

    • Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control, and a reproducible effect.

Ames_Test_Workflow start Start prep_bacteria Prepare Overnight Bacterial Cultures start->prep_bacteria prep_s9 Prepare S9 Metabolic Activation Mix start->prep_s9 mix Mix Bacteria, Test Compound, and S9 Mix (or Buffer) prep_bacteria->mix prep_s9->mix preincubate Pre-incubate at 37°C mix->preincubate add_top_agar Add Molten Top Agar preincubate->add_top_agar plate Pour onto Minimal Glucose Agar Plates add_top_agar->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Dose-Response count->analyze end End analyze->end

Caption: Workflow for the Ames Test (Pre-incubation Method).

In Vivo Rodent Micronucleus Assay

The in vivo micronucleus assay is a key test for detecting chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity). [16] Objective: To determine if a test compound induces an increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in the bone marrow of treated rodents.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use a suitable rodent species (e.g., mice or rats) from a recognized supplier. Acclimatize the animals for at least 5 days before the start of the study.

  • Dose Formulation and Administration: Prepare the test article in a suitable vehicle. Administer the test article to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels. Include a vehicle control and a positive control group (e.g., cyclophosphamide). [17]3. Dosing Regimen: A common regimen involves two administrations 24 hours apart.

  • Bone Marrow Collection: Sacrifice the animals at an appropriate time after the final dose (typically 24 hours). [17]Harvest bone marrow from the femurs or tibias.

  • Slide Preparation: Prepare bone marrow smears on microscope slides. Stain the slides with a suitable dye (e.g., Giemsa or acridine orange) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

  • Data Analysis: Statistically analyze the frequency of MN-PCEs in the treated groups compared to the vehicle control group. A positive result is a statistically significant, dose-dependent increase in the frequency of MN-PCEs.

Micronucleus_Assay_Workflow start Start acclimatize Acclimatize Rodents start->acclimatize dose Administer Test Compound (3 dose levels + controls) acclimatize->dose wait Wait for Appropriate Time Interval dose->wait sacrifice Sacrifice Animals wait->sacrifice harvest Harvest Bone Marrow sacrifice->harvest prepare_slides Prepare and Stain Bone Marrow Smears harvest->prepare_slides score Microscopic Scoring of Micronucleated PCEs prepare_slides->score analyze Statistical Analysis score->analyze end End analyze->end

Caption: Workflow for the In Vivo Rodent Micronucleus Assay.

Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a chemical. [18][19] Objective: To determine the carcinogenic potential of a test compound following long-term administration to rodents.

Step-by-Step Methodology:

  • Species and Strain Selection: Typically conducted in two rodent species (e.g., rats and mice).

  • Dose Selection: Based on results from shorter-term toxicity studies (e.g., 90-day studies), select at least three dose levels and a control group. The highest dose should induce minimal toxicity without significantly altering the animals' lifespan. [19]3. Study Design: The study duration is typically 24 months for rats and 18-24 months for mice. [19]Administer the test article to the animals, usually in their diet or drinking water, for the duration of the study.

  • In-life Observations: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

  • Pathology: At the end of the study, or when animals are found moribund, conduct a full necropsy and collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group. A positive result is a statistically significant increase in the incidence of benign or malignant tumors in any organ.

Section 5: Conclusion and Future Directions

The toxicological profile of NDMA is well-established, positioning it as a benchmark for nitrosamine risk assessment. While direct data for 1-nitroso-2-phenylpyrrolidine is lacking, the information available for its structural analog, NPYR, indicates a high likelihood of genotoxicity and carcinogenicity. The presence of the phenyl group introduces a level of uncertainty regarding its metabolic activation and overall potency.

For researchers, scientists, and drug development professionals, the key takeaway is that any novel nitrosamine, including 1-nitroso-2-phenylpyrrolidine, should be treated with a high degree of caution and subjected to a rigorous toxicological evaluation. The experimental protocols outlined in this guide provide a framework for such an assessment.

Future research should prioritize generating robust toxicological data for 1-nitroso-2-phenylpyrrolidine, including in vitro mutagenicity and genotoxicity studies, and ultimately, in vivo carcinogenicity bioassays. Such data will be invaluable for accurate risk assessment and for ensuring the safety of pharmaceutical products and other consumer goods.

References

  • In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. (2025-05-17). ResearchGate. [Link]

  • Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. PubMed. [Link]

  • Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine. ACS Publications. [Link]

  • N-Nitrosopyrrolidine | C4H8N2O | CID 13591. PubChem. [Link]

  • In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics. (2023-05-12). [Link]

  • Mutagenicity of N-nitrosopyrrolidine derivatives in Salmonella (Ames) and Escherichia coli K-12 (343/113) assays. PubMed. [Link]

  • In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. PMC. (2025-05-26). [Link]

  • Studies of the metabolic bioactivation of n-nitrosopyrrolidine in the rat. PubMed. [Link]

  • N-Nitrosamines: 15 Listings. 15th Report on Carcinogens. NCBI. [Link]

  • Dose-response studies in carcinogenesis by nitroso-N-methyl-N-(2-phenyl)ethylamine in rats and the effects of deuterium substitution. PubMed. [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation. PubMed. [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. (2018-03-20). [Link]

  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. ResearchGate. [Link]

  • Evidence for Metabolic a Hydroxylation of N-Nitrosopyrrolidine1. AACR Journals. [Link]

  • N-NITROSOPYRROLIDINE. Occupational Safety and Health Administration. (2024-01-22). [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC. [Link]

  • Understanding GLP Carcinogenicity Studies: OECD 451 & 116. Quantics Biostatistics. (2024-05-23). [Link]

  • In Vivo rodent micronucleus assay: Protocol, conduct and data interpretation. Request PDF. (2025-08-07). [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. (2022-04-18). [Link]

  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PubMed. (2024-09-29). [Link]

  • STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. [Link]

  • ATTACHMENT COVER SHEET Ames Test Bacterial Mutation Assay (S. typhimurium and E. coli) CONTAINS CBI. Regulations.gov. [Link]

  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biosciences Biotechnology Research Asia. [Link]

  • Ames Mutagenicity of N-Nitrosamines. Scribd. [Link]

  • A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. Impactfactor. [Link]

  • Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers. (2024-07-17). [Link]

  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [Link]

  • Rodent Micronucleus Assay. Charles River. [Link]

  • Template for in vitro Bacterial Reverse Mutation (Ames) Test. FDA. (2017-12-12). [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. [Link]

  • S 1 A The Need for Carcinogenicity Studies of Pharmaceuticals. EMA. [Link]

  • Statistical analysis of in vivo rodent micronucleus assay. [Link]

  • Micronucleus assays in rodent tissues other than bone marrow. Oxford Academic. [Link]

  • Toxicity Studies and OECD Guidelines. YouTube. (2020-05-17). [Link]

  • IN-VIVO CARCINOGENICITY STUDIES.pptx TG451. Slideshare. [Link]

Sources

Comparative Study of the UV-Vis Spectra of Different N-Nitrosamines with Metalloporphyrins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: N-nitrosamines (e.g., NDMA, NDEA) are high-potency genotoxic impurities (mutagens) recently detected in various pharmaceutical products (sartans, ranitidine), triggering global recalls.[1] Traditional detection (GC-MS/LC-MS) is sensitive but capital-intensive. Metalloporphyrins, serving as biomimetic models of Cytochrome P450, have been proposed as cost-effective UV-Vis chemosensors due to their intense Soret bands and sensitivity to axial ligand binding.

Critical Insight: While early literature suggested a straightforward "red shift" (bathochromic shift) in Cobalt-porphyrin spectra as a sensing mechanism, recent high-integrity studies (2022-2023) have revealed a critical caveat: many observed spectral shifts are artifacts caused by acidic or amine impurities in the nitrosamine standards, not the nitrosamine moiety itself.

This guide provides a comparative technical analysis of genuine metal-ligand interactions (Iron/Ruthenium) versus artifactual signals (Cobalt/Zinc), equipping researchers with the protocols necessary to distinguish between the two.

Mechanistic Foundation: Binding Modes & Spectral Origins[2]

The UV-Vis spectrum of metalloporphyrins is dominated by


 transitions: the intense Soret band (B-band)  (~390–420 nm) and weaker Q-bands  (500–700 nm). The position of these bands is highly sensitive to the electron density at the metal center and the porphyrin ring conformation.
Type II Interaction (Genuine Coordination)
  • Metals: Fe(III), Ru(II), Os(II).

  • Mechanism: The nitroso oxygen atom (:O=N-N<) acts as an axial ligand, donating electron density to the metal center.

  • Spectral Signature: A distinct, often reversible shift in the Soret band corresponding to the formation of a stable octahedral complex (e.g.,

    
    ).
    
  • Validity: Confirmed by X-ray crystallography (e.g., Richter-Addo et al.).

The "Impurity Artifact" (False Positive)
  • Metals: Co(II), Zn(II), Free-base Porphyrins.

  • Mechanism: Commercial nitrosamine standards often contain trace acids (e.g., formic acid) or precursor amines.

    • Acidic Impurities: Protonate the porphyrin core or cause demetallation, leading to a massive red shift (e.g., Soret shift to ~444 nm).[1]

    • Amine Impurities: Direct ligation of the amine (not the nitrosamine) to the metal.

  • Spectral Signature: Irreversible or pH-dependent shifts that disappear if the nitrosamine sample is pre-treated with a base (

    
    ).
    
Visualization of Binding Pathways

BindingMechanism Nitrosamine N-Nitrosamine Sample (Commercial Standard) Impurity Impurities (Acids/Amines) Nitrosamine->Impurity Contains PureNA Pure N-Nitrosamine (N-N=O moiety) Nitrosamine->PureNA Contains CoPorph Co(II) Porphyrin (Sensor Candidate) Impurity->CoPorph Protonation/Ligation FePorph Fe(III) Porphyrin (Lewis Acidic) PureNA->FePorph Axial Ligation PureNA->CoPorph Weak/No Interaction Complex_Fe True Complex Axial O-Binding (Valid Signal) FePorph->Complex_Fe Soret Shift (Type II) Complex_Co_False Artifactual Species Protonated/Amine-bound (False Positive) CoPorph->Complex_Co_False Large Red Shift (~444 nm) Complex_Co_Null No Significant Spectral Shift CoPorph->Complex_Co_Null No Shift

Caption: Mechanistic divergence between true nitrosamine coordination (Fe) and impurity-driven artifacts (Co).

Comparative Data Analysis

The following data summarizes spectral behaviors observed when treating metalloporphyrins (specifically Tetraphenylporphyrin, TPP derivatives) with nitrosamines.

Table 1: Spectral Response by Metal Center
MetalloporphyrinAnalyte (Nitrosamine)Interaction TypeSpectral Shift (

)
Interpretation
Fe(III)-TPP NDEA / NDMAAxial Ligation (O-bound) Bathochromic (Red) ShiftValid. Formation of bis-ligated adducts. Consistent with P450 Type II binding.
Ru(II)-TPP NDEAAxial Ligation (O-bound) Distinct Soret ShiftValid. Stable coordination complex confirmed by crystallography.
Co(II)-TPP NDMA (Commercial)Impurity Driven Large Red Shift (to ~438-444 nm)Artifact. Caused by acidic impurities or amine precursors.
Co(II)-TPP NDMA (Base-Treated)None/Weak NegligibleNull. The pure N-NO moiety binds poorly to Co(II).
Zn(II)-TPP NDMA (Acidic)Demetallation Shift to ~444 nmArtifact. Acidic impurities displace Zn, forming protonated free-base porphyrin (

).
Table 2: Nitrosamine-Specific Observations
NitrosamineStructure NoteSpectral Behavior with Co-Porphyrins
NDMA (N-nitrosodimethylamine)Small, volatileFalse Positive Risk High. Commercial samples often degrade to dimethylamine or contain formic acid.
NDEA (N-nitrosodiethylamine)AliphaticFalse Positive Risk High. Similar impurity profile to NDMA.[1]
TSNAs (Tobacco Specific)Contain Pyridine ringsLigand Competition. The pyridine nitrogen (not the nitroso group) binds to the metal, causing a shift.[1][2]

Validated Experimental Protocol

To ensure scientific integrity, this protocol includes a mandatory Pre-treatment Step to remove acidic/amine interferences.

Phase 1: Reagent Preparation
  • Metalloporphyrin Stock: Prepare a

    
     M solution of the metalloporphyrin (e.g., Fe(III)Cl-TPP) in HPLC-grade Dichloromethane (
    
    
    
    ) or Toluene.
  • Nitrosamine Stock (Raw): Dissolve commercial NDMA/NDEA in

    
     to reach ~10 mM.
    
Phase 2: Impurity Scavenging (The "Trustworthiness" Step)
  • Why: To strip acidic impurities that cause false red shifts.

  • Step: Add anhydrous Potassium Carbonate (

    
    ) solid to the Nitrosamine Stock solution (approx. 10 mg per mL).
    
  • Action: Stir/vortex for 30 minutes at room temperature.

  • Filtration: Filter the solution through a 0.22

    
     PTFE syringe filter to remove the solid base. This filtrate is your "Analyte".
    
Phase 3: UV-Vis Titration
  • Baseline: Record the spectrum of 2.0 mL Metalloporphyrin Stock (350–700 nm). Note the Soret

    
    .
    
  • Titration: Add aliquots (e.g., 10

    
    ) of the Pre-treated Analyte  to the cuvette.
    
  • Equilibration: Allow 2 minutes for mixing/equilibration after each addition.

  • Measurement: Record the spectrum. Look for Isosbestic Points (indicating a clean transition between two species without side reactions).

  • Control: Repeat the experiment using untreated Nitrosamine stock to quantify the "impurity effect."

Phase 4: Data Visualization Workflow

ExperimentalProtocol Start Start: Commercial Nitrosamine Purify Add K2CO3 (Solid) Stir 30 min Start->Purify Remove Acids Filter Filter (0.22 µm PTFE) Purify->Filter Split Analyte Ready Filter->Split Exp_Fe Add to Fe(III)-Porphyrin Split->Exp_Fe Exp_Co Add to Co(II)-Porphyrin Split->Exp_Co Measure_Fe Measure UV-Vis Observe Soret Shift Exp_Fe->Measure_Fe Measure_Co Measure UV-Vis Observe NO Shift Exp_Co->Measure_Co Result_Fe Valid Type II Binding Measure_Fe->Result_Fe Result_Co Confirmation of Purity (Absence of Artifact) Measure_Co->Result_Co

Caption: Workflow for validating nitrosamine-porphyrin interactions, emphasizing the purification step.

References

  • Časar, Z., et al. (2022). Does the Red Shift in UV–Vis Spectra Really Provide a Sensing Option for Detection of N-Nitrosamines Using Metalloporphyrins? ACS Omega.[3] [Link][3]

    • Key Source: Debunked the Co-porphyrin red shift as an impurity artifact.
  • Richter-Addo, G. B., et al. (1995). Synthesis and Molecular Structure of (meso-Tetraphenylporphyrinato)iron(III) N-Nitrosodiethylamine.[1][2] Journal of the American Chemical Society. [Link]

    • Key Source: Established the crystallographic proof of O-binding in Fe-porphyrins.
  • Gouterman, M. (1961). Spectra of Porphyrins. Journal of Molecular Spectroscopy. [Link]

    • Key Source: Foundational theory for Soret and Q-band transitions (Four-Orbital Model).
  • Lee, Y., et al. (2023). Interaction of N-nitrosamines with binuclear copper complexes for luminescent detection. Dalton Transactions. [Link]

    • Key Source: Comparative data on copper complexes and solid-state shifts.[4]

Sources

A Comparative Guide to the Accuracy and Precision of Analytical Procedures for Nitrosamine Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Ultra-Trace Quantification

The discovery of N-nitrosamine impurities in common pharmaceutical products since 2018 has presented one of the most significant challenges to the pharmaceutical industry in recent history.[1][2] Classified as probable human carcinogens based on extensive animal studies, these compounds pose a potential risk to patient safety even at nanogram-level exposure.[1][3][4] This has prompted stringent regulatory action from global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandating rigorous risk assessments and, where necessary, highly sensitive testing of active pharmaceutical ingredients (APIs) and finished drug products.[5][6][7]

The core analytical challenge lies in the extremely low Acceptable Intake (AI) limits, often set at 26.5 ng/day for potent nitrosamines like N-nitrosodimethylamine (NDMA).[8][9] This necessitates analytical procedures capable of achieving exceptional accuracy and precision at levels that push the boundaries of modern instrumentation. This guide provides an in-depth comparison of the predominant analytical techniques, offering field-proven insights into their performance, causality of experimental choices, and the establishment of self-validating protocols to ensure data integrity and regulatory compliance.

The Regulatory Foundation: Defining Analytical Performance Requirements

Before comparing methodologies, it is crucial to understand the regulatory framework that defines "acceptable" performance. The validation of an analytical procedure for nitrosamines is governed by guidelines such as the International Council for Harmonisation (ICH) Q2(R2).[7]

Key Performance Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the drug matrix.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For nitrosamine analysis, the method's LOQ must be significantly lower than the control limit derived from the AI.[10][11] For instance, the EMA recommends an LOQ ≤ 30% of the acceptable limit to justify skip testing and ≤ 10% to justify omission from the specification.[10]

  • Accuracy: The closeness of test results to the true value. It is typically assessed using recovery studies on spiked samples and should be within a range of 80-120% for trace impurities.[12]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment). A relative standard deviation (RSD) of ≤ 10-15% is generally considered acceptable for trace analysis.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically required.[12][13]

These parameters are not mere statistical hurdles; they are the foundation of a trustworthy analytical system that ensures patient safety by preventing the release of contaminated medicines.

Core Analytical Techniques: A Head-to-Head Comparison

The primary instruments of choice for nitrosamine determination are hyphenated mass spectrometry techniques, which couple a chromatographic separation method with a highly sensitive and selective mass detector. The most prevalent are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[14][15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the most versatile and widely adopted technique for nitrosamine analysis.[16] Its applicability to a broad range of nitrosamines, including those that are non-volatile or thermally labile, makes it a robust choice for both known and newly emerging impurities.

Causality Behind its Pre-eminence: The primary advantage of LC-MS/MS is its ability to analyze compounds in the liquid phase at ambient or near-ambient temperatures. This is critical because some drug substances, like ranitidine, can degrade at the high temperatures used in GC inlets, artificially generating the very nitrosamine impurity being measured.[17] Furthermore, LC-MS/MS can handle a wider polarity range, making it suitable for a greater diversity of nitrosamine structures. The choice of ionization source is a critical experimental decision. Atmospheric Pressure Chemical Ionization (APCI) is often favored for smaller, less polar nitrosamines as it can provide superior ionization efficiency and sensitivity compared to Electrospray Ionization (ESI) for these specific compounds.[12][18]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Drug Substance/Product prep2 Dissolve in Appropriate Solvent prep1->prep2 prep3 Spike with Isotopically Labeled Internal Standard prep2->prep3 prep4 Vortex & Centrifuge (to precipitate excipients) prep3->prep4 prep5 Filter Supernatant (e.g., 0.45 µm PVDF) prep4->prep5 lc Chromatographic Separation (e.g., Reversed-Phase C18) prep5->lc ms Ionization (e.g., APCI / ESI) lc->ms msms MS/MS Detection (Triple Quadrupole in MRM mode) ms->msms data Quantification against Calibration Curve msms->data

Caption: High-level workflow for nitrosamine analysis by LC-MS/MS.

This protocol is a representative example based on validated methods.[12]

  • Standard Preparation: Prepare a stock solution of nitrosamine standards (e.g., NDMA, NDEA, NMBA) and a corresponding isotopically labeled internal standard (IS) stock. Create a series of calibration standards by diluting the stock solution, each containing a fixed concentration of IS.

  • Sample Preparation: a. Accurately weigh 100 mg of the sartan API (e.g., Valsartan, Losartan) into a centrifuge tube. b. Add 1.0 mL of a suitable solvent (e.g., methanol) and the internal standard solution. c. Vortex for 1 minute to dissolve the sample completely. d. Centrifuge at 4000 rpm for 5 minutes to precipitate any insoluble material. e. Transfer the supernatant to a vial for analysis. For drug products, an additional filtration step using a 0.45 µm syringe filter may be necessary.[13]

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analytes from the matrix.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: APCI or ESI, positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each nitrosamine and its IS are monitored.

    • Optimization: Source parameters like curtain gas, collision gas, and compound-specific parameters like declustering potential and collision energy must be optimized to maximize signal-to-noise for each analyte.[19]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines.[20] It offers excellent chromatographic resolution and high sensitivity, making it a regulatory-accepted method for compounds like NDMA and NDEA.[15][21]

Causality Behind its Application: The choice between sample introduction techniques—direct liquid injection or headspace—is a critical decision.

  • Headspace (HS) Injection: This technique involves heating the sample in a sealed vial and injecting only the vapor phase (the "headspace"). Its major advantage is that it leaves non-volatile matrix components behind, leading to a much cleaner injection, reduced instrument contamination, and fewer matrix interferences.[20] This is ideal for volatile nitrosamines in complex drug product formulations.

  • Direct Liquid Injection: This approach is simpler and effective for a wider range of nitrosamine volatilities.[20] However, it introduces the entire sample matrix into the hot GC inlet, which can cause contamination and potential degradation of thermally sensitive analytes or matrix components.[17][20]

Because of the low detection levels required, a triple quadrupole mass spectrometer (MS/MS) is strongly recommended over a single quadrupole system to ensure specificity and minimize interferences.[20][21]

cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Drug Substance/Product prep2 Place in Headspace Vial with Diluent (e.g., DMF) prep1->prep2 prep3 Spike with Isotopically Labeled Internal Standard prep2->prep3 prep4 Crimp Vial Securely prep3->prep4 hs Headspace Incubation (Heat & Equilibrate) prep4->hs gc GC Separation (e.g., WAX column) hs->gc msms MS/MS Detection (Electron Ionization, MRM mode) gc->msms data Quantification against Calibration Curve msms->data

Caption: High-level workflow for volatile nitrosamine analysis by HS-GC-MS/MS.

This protocol is a representative example based on published regulatory methods.[22]

  • Standard Preparation: Prepare calibration standards in a suitable solvent (e.g., Dichloromethane or Dimethylformamide) containing the target nitrosamines and their corresponding labeled internal standards.

  • Sample Preparation: a. Accurately weigh 200 mg of Metformin API into a 20 mL headspace vial. b. Add 5.0 mL of the diluent and the internal standard solution. c. Immediately seal the vial with a crimp cap. d. Vortex to ensure the sample is fully dissolved.

  • Headspace Conditions:

    • Oven Temperature: 80-100 °C.

    • Incubation Time: 15-30 minutes.

    • Injection Volume: 1 mL of the headspace vapor.

  • GC Conditions:

    • Column: A polar column, such as a wax column (e.g., VF-WAXms, 30 m x 0.25 mm, 1.0 µm).[21]

    • Inlet Temperature: 200-240 °C.

    • Oven Program: A temperature gradient designed to separate the target nitrosamines (e.g., start at 70°C, ramp to 240°C).[21]

  • MS/MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Detection Mode: MRM, monitoring specific transitions for each analyte.

Performance Data Summary

The following table summarizes typical performance characteristics achieved by validated LC-MS/MS and GC-MS/MS methods for common nitrosamines. These values demonstrate the high sensitivity and reliability required for regulatory compliance.

ParameterLC-MS/MSGC-MS/MSSource(s)
Target Analytes Broad range, including non-volatile and thermally labile compounds (e.g., NDMA, NDEA, NEIPA, NMBA)Volatile & semi-volatile compounds (e.g., NDMA, NDEA, NDIPA, NDBA)[12][13][21]
Typical LOQ ~0.4 ng/mL (in solution) which translates to low ppb levels in the drug substance< 3 ppb (in drug substance)[12][20]
Accuracy (Recovery) 80 - 120%80 - 120%[12]
Precision (%RSD) < 10%< 10%[12][13]
Linearity (R²) > 0.998> 0.996[13][20]

The Role of High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) offers an alternative and complementary detection strategy. Instead of using tandem fragmentation (MS/MS) for selectivity, HRMS relies on its ability to measure mass with extremely high accuracy (typically < 5 ppm).[23]

Causality for Using HRMS: The key advantage of HRMS is its power in screening and identification. By providing a highly accurate mass measurement, it can confidently determine the elemental composition of an unknown peak, which is invaluable for identifying novel or unexpected nitrosamine drug substance-related impurities (NDSRIs). Furthermore, HRMS methods acquire full-scan data, meaning all ions in a sample are recorded. This allows for retrospective data analysis; if a new impurity becomes a concern in the future, existing data can be re-interrogated without re-running the samples.[23] While traditionally used for qualitative work, modern HRMS instruments have achieved sensitivities that also make them suitable for quantitative analysis, rivaling triple quadrupole systems.

Conclusion: Selecting the Right Tool for the Task

The accurate and precise determination of nitrosamine impurities is a non-negotiable aspect of modern pharmaceutical quality control. Both LC-MS/MS and GC-MS/MS are powerful, regulatory-accepted techniques capable of achieving the ultra-low detection limits required.

  • LC-MS/MS stands out as the most versatile and broadly applicable method, particularly when dealing with unknown impurities or compounds that are thermally sensitive.

  • GC-MS/MS , especially with a headspace autosampler, offers a robust and highly sensitive solution for volatile nitrosamines, often providing cleaner chromatograms due to reduced matrix interference.

  • HRMS provides an unparalleled capability for identification and retrospective analysis, serving as a critical tool for risk assessment and the investigation of unknown impurities.

The ultimate choice of method depends on a thorough understanding of the target analyte's physicochemical properties (volatility, thermal stability), the complexity of the drug matrix, and the specific regulatory requirements. A well-validated method, incorporating appropriate controls like isotopically labeled internal standards and careful sample preparation to prevent artifact formation, forms a self-validating system that ensures the generation of trustworthy data, safeguarding both the product and the patient.

References

  • Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (2024). Vertex AI Search.
  • Nitrosamine Related Guidance.U.S.
  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021). Restek Resource Hub.
  • FDA Sets Recommendations For Predicting Dangerous Nitrosamine Impurities. (2023). FDA.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Nitrosamine impurities: guidance for marketing authorisation holders.European Medicines Agency (EMA).
  • Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. (2025). FDA.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024).
  • How to comply with FDA-imposed nitrosamine impurity testing. (2020). Manufacturing Chemist.
  • Control of Nitrosamine Impurities in Human Drugs.U.S.
  • Nitrosamine Impurities Analysis for FDA Approval.Agilent.
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).PMC.
  • Nitrosamine Impurity Analysis in Pharmaceuticals.Sigma-Aldrich.
  • CDER Nitrosamine Impurity Acceptable Intake Limits.U.S.
  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025).
  • Nitrosamine impurities. (2025). European Medicines Agency (EMA).
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.PMDA.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
  • Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021). YouTube.
  • Emerging Trends in Nitrosamine Analysis for Pharma. (2025). Agilent.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025).
  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment.NIH.
  • Nitrosamines Analysis with LC-MS/MS.
  • (PDF) Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. (2025).
  • Quantification of Trace Nitrosamines with GC-MS: When and Why?
  • Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method.Shimadzu.
  • EMA Nitrosamine Guidelines.Zamann Pharma Support GmbH.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025). PMC.
  • Nitrosamine impurities in specific medicines.European Medicines Agency (EMA).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-Nitroso-2-phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: This compound is a Nitrosamine , a class of potent genotoxic impurities (mutagens) and probable human carcinogens. It is NOT standard organic waste.

  • Confusion Alert: Do not confuse 1-nitroso-2-phenylpyrrolidine (NPP) with 1-nitroso-2-pyrrolidinone (a lactam) or N-nitrosopyrrolidine (NPYR). While structurally related, NPP is a specific impurity often found in phenyl-substituted pyrrolidine APIs.

  • Core Hazard: High carcinogenic potency (Cohort of Concern). Skin absorption is a primary route of exposure.

  • Immediate Action: All handling must occur within a certified chemical fume hood or glovebox. Zero skin contact is the operational standard.

Technical Hazard Characterization

To design an effective safety protocol, we must understand the physicochemical behavior of the target.

PropertyData / CharacteristicOperational Implication
Chemical Structure Pyrrolidine ring with a nitroso (-N=O) group and a phenyl substituent.[1]High lipophilicity facilitates rapid skin absorption.
Physical State Viscous oil or low-melting solid (depending on purity).Splash Hazard: High viscosity can cause "flicking" during pipetting.
Stability Photosensitive. Degrades under UV/visible light.Store in amber glassware. Wrap vessels in foil during use.
Toxicity Class Mutagen / Carcinogen (GHS Cat 1B/2). No safe threshold for exposure. ALARA (As Low As Reasonably Achievable) applies.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Relying on a single layer is insufficient for nitrosamines.

Zone 1: Primary Barrier (The Worker)
ComponentSpecificationScientific Rationale
Respiratory Engineering Control Primary: Fume Hood (Face velocity 80-100 fpm). PPE Secondary: N95/P100 (only if outside hood for transport).Nitrosamines are volatile enough to present an inhalation risk. The hood is the primary lung protection.
Hand Protection (Inner) Nitrile (4 mil minimum). Acts as a sacrificial layer for sweat and minor contamination.
Hand Protection (Outer) Nitrile (Extended Cuff, 5-8 mil) OR Silver Shield® (Laminate). Breakthrough Time: Nitrosamines can permeate thin nitrile. Change outer gloves every 30 minutes or immediately upon splash.
Body Protection Tyvek® Lab Coat (Closed front) + Chemical Apron. Cotton coats absorb and hold carcinogens against the skin. Tyvek repels splashes.
Eye Protection Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for oils/liquids that can run down the face.
Zone 2: Secondary Barrier (The Environment)
  • Containment Tray: All work must be performed inside a disposable chemically resistant tray (polypropylene) to contain drips.

  • Absorbent Liner: Line the tray with plastic-backed absorbent paper (absorbent side up) to immobilize spills immediately.

Operational Handling Protocol: The "No-Touch" System

This protocol utilizes a self-validating logic: If you touch the chemical container directly with your outer glove, the glove is considered contaminated.

Phase 1: Preparation & Weighing
  • Static Control: If the substance is solid/semi-solid, use an anti-static gun to prevent particle flight.

  • Double-Glove: Don inner gloves (taped to sleeves) and outer gloves.

  • The "Clean/Dirty" Hand Rule: Designate your non-dominant hand as "Clean" (touches door handles, notebooks) and dominant hand as "Dirty" (touches spatulas, vials).

  • Weighing:

    • Never weigh on an open bench. Use a balance inside the hood or a vented balance enclosure.

    • If using a standard analytical balance, tare the receiving vial outside, place it inside, add compound, cap it, and re-weigh.

Phase 2: Solubilization & Transfer
  • Solvent Choice: Methanol or DMSO are common solvents. Note that DMSO enhances skin permeability, increasing the risk if a spill occurs.

  • Pipetting: Use positive displacement pipettes for viscous oils to prevent aerosol formation (blow-out).

  • Decontamination Step: After capping the stock solution, wipe the exterior of the vial with a Kimwipe dampened with methanol, then dispose of the wipe immediately into solid hazardous waste.

Phase 3: Waste & Deactivation [2]
  • Segregation: Do not mix with general organic waste. Use a dedicated container labeled "HIGH HAZARD: NITROSAMINE CARCINOGEN."

  • Deactivation (Spills):

    • Small Spills: Absorb with vermiculite/pads.

    • Surface Decon: Wash surface with a solution of 50% Ethanol + 10% Sodium Hydroxide (chemical degradation) or simply use rigorous detergent cleaning followed by solvent wash.

    • Note: While UV light destroys nitrosamines, it is not a validated rapid decontamination method for spills.

Visualized Workflows
Figure 1: Safe Handling Logic Flow

This diagram illustrates the "Cradle-to-Grave" flow for handling NPP, emphasizing decision points for waste and PPE.

G cluster_ppe Critical PPE Checkpoint Start START: Vial Retrieval CheckState Check Physical State Start->CheckState Solid Solid/Semi-Solid CheckState->Solid If Solid Liquid Viscous Oil CheckState->Liquid If Oil Weighing Weighing (Vented Enclosure) Solid->Weighing Use Anti-Static Gun Liquid->Weighing Positive Displacement Pipette Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Use Experimental Use Solubilization->Use Waste Disposal (Segregated Stream) Use->Waste All Consumables DoubleGlove Double Nitrile Gloves Hood Fume Hood Only

Caption: Operational workflow for 1-nitroso-2-phenylpyrrolidine, mandating engineering controls at the weighing stage.

Figure 2: Spill Response Decision Tree

Immediate actions to take in the event of a containment breach.

Spill Accident Spill / Exposure Skin Skin Contact Accident->Skin Surface Hood Surface Spill Accident->Surface Wash Wash 15 mins (Soap/Water) Seek Medical Aid Skin->Wash Absorb Absorb (Vermiculite) Do NOT Wipe (Spread) Surface->Absorb Bag Double Bag Waste Label 'Carcinogen' Absorb->Bag

Caption: Emergency response logic. Note: Never use organic solvents (acetone/ethanol) to clean skin, as they increase absorption.

References
  • PubChem. Compound Summary for CID 95562140: (S)-1-Nitroso-2-phenylpyrrolidine.[1] National Library of Medicine (US). Accessed October 26, 2023. Link

  • European Chemicals Agency (ECHA). Nitrosamines: Assessment of Regulatory Needs. ECHA Scientific Reports. Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • Lijinsky, W.Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press, 1992. (Standard reference for nitrosamine toxicology).
  • Occupational Safety and Health Administration (OSHA). N-Nitrosodimethylamine (NDMA) and other Nitrosamines. Safety and Health Topics.[2][3][4][5][6][7][8] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.